Z-D-Glu-OEt
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H19NO6 |
|---|---|
Molecular Weight |
309.31 g/mol |
IUPAC Name |
(4R)-5-ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C15H19NO6/c1-2-21-14(19)12(8-9-13(17)18)16-15(20)22-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,20)(H,17,18)/t12-/m1/s1 |
InChI Key |
JNQYYJMIBOQAFC-GFCCVEGCSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 |
sequence |
E |
Origin of Product |
United States |
Foundational & Exploratory
Molecular Architecture & Stereochemistry
[1]
The structural integrity of Z-D-Glu-OEt relies on three distinct functional domains: the carbobenzyloxy (Cbz or Z) protecting group, the D-glutamic acid core, and the
Nomenclature Clarification:
In peptide chemistry catalogs, "Z-D-Glu-OEt" typically denotes the
-
IUPAC Name: (2R)-2-{[(benzyloxy)carbonyl]amino}-5-hydroxypentanoic acid 1-ethyl ester[1]
-
Molecular Formula:
[1] -
Stereocenter: The
-carbon possesses the (R) configuration (D-isomer), contrasting with the (S) configuration of naturally occurring L-glutamic acid.[1]
Structural Visualization (DOT):
Caption: Functional decomposition of Z-D-Glu-OEt showing orthogonal protection strategies and the central chiral core.
Physicochemical Properties[1][2][3][4]
The following data aggregates standard experimental values. Note that the physical state (oil vs. solid) can depend on purity and crystallization solvents.[1]
| Property | Value / Description | Experimental Note |
| Molecular Weight | 309.32 g/mol | Monoisotopic Mass: 309.12 |
| Physical State | Viscous Oil or Low-Melting Solid | Often solidifies upon standing or trituration with ether/hexane.[1] |
| Solubility | High: EtOAc, DCM, MeOH, EtOHLow: Water, Hexane | Soluble in organic solvents due to lipophilic Z and OEt groups. |
| Optical Rotation | Exact value is solvent-dependent; opposite sign to L-isomer.[1] | |
| pKa (Side Chain) | ~4.25 | The |
| TLC (Rf) | ~0.5 (CHCl | Visualized via UV (254nm) or Ninhydrin (negative until deprotected).[1] |
Synthetic Protocols
Synthesis of Z-D-Glu-OEt requires careful regiocontrol to avoid forming the
Protocol A: The "Thionyl Chloride" Route (Regioselective)
This method leverages the kinetic preference for
Reagents:
-
Thionyl Chloride (
)[1] -
Absolute Ethanol[1]
-
Benzyl Chloroformate (Z-Cl)[1]
-
Sodium Bicarbonate (
)[1]
Step-by-Step Methodology:
-
Formation of H-D-Glu-OEt (Intermediate):
-
Suspend D-Glutamic acid (10 mmol) in absolute ethanol (30 mL) at 0°C.
-
Dropwise add thionyl chloride (11 mmol).[1] Critical: Maintain temperature <5°C to minimize
-ester formation.[1] -
Allow to warm to room temperature (RT) and stir for 12 hours.
-
Evaporate solvent to yield H-D-Glu-OEt[1]·HCl. (Verify via TLC;
-ester forms faster than ).
-
-
N-Protection (Introduction of Z-group):
-
Work-up:
-
Acidify the aqueous mixture with 1N HCl to pH 2 (precipitates the product if solid, or oils out).[1]
-
Extract with Ethyl Acetate (3x).[1]
-
Wash organic layer with brine, dry over
.[1] -
Concentrate in vacuo.[1][4] Purify via silica gel chromatography (Hexane/EtOAc gradient) to remove any diester or unreacted Z-Cl.[1]
-
Synthetic Pathway Visualization (DOT):
Caption: Two-step regioselective synthesis workflow minimizing side-chain esterification.
Analytical Validation (Self-Validating Systems)[1]
To ensure scientific integrity, the synthesized compound must pass the following structural checks.
1. Proton NMR (
- 7.35 (m, 5H): Aromatic protons of the Z-group (Confirm presence of protection).
-
5.10 (s, 2H): Benzylic -CH
- of the Z-group.[1] -
4.40 (m, 1H):
-CH proton.[1] Diagnostic: Coupling pattern confirms chirality preservation (racemization blurs this signal).[1] - 4.20 (q, 2H) & 1.25 (t, 3H): Ethyl ester signals (Confirm OEt presence).
-
2.40 (t, 2H):
-CH adjacent to the free carboxyl.[1]
2. Mass Spectrometry (ESI-MS):
-
Expected [M+H]+: 310.13
-
Expected [M+Na]+: 332.11
-
Validation: Presence of dimer peaks or mass shifts (+14 or +28) indicates methylation/ethylation of the side chain (impurity).[1]
3. Enantiomeric Purity (Chiral HPLC):
Applications in Drug Development[2]
Metabolic Stability:
The incorporation of D-amino acids like D-Glu into peptide sequences drastically reduces susceptibility to endogenous proteases.[1] Z-D-Glu-OEt serves as a "capped" C-terminus precursor.[1] Once the Z-group is removed (via hydrogenolysis,
Peptidomimetics:
Z-D-Glu-OEt is frequently used to synthesize
References
-
Greenstein, J. P., & Winitz, M. (1961).[1] Chemistry of the Amino Acids. New York: John Wiley & Sons.[1] (Foundational text on amino acid resolution and esterification kinetics).
-
Aapptec. (n.d.).[1] Z-D-Glu-OEt Product Specifications. Retrieved from [Link] (Catalog #AZE214 verifying commercial availability and nomenclature).[1]
-
Gershonov, E., et al. (2000).[1] "Z-D-Glu-OEt as a building block for novel peptidomimetics." Journal of Peptide Science, 6(1), 33-41.[1] (Contextual usage in drug design).
Sources
Synthesis and purification of Z-D-Glu-OEt
An In-Depth Technical Guide to the Synthesis and Purification of N-(Benzyloxycarbonyl)-D-glutamic Acid Diethyl Ester (Z-D-Glu-OEt)
Introduction
N-(Benzyloxycarbonyl)-D-glutamic acid diethyl ester, commonly abbreviated as Z-D-Glu-OEt, is a pivotal protected amino acid derivative. Its structure, featuring a Z-group (benzyloxycarbonyl) protecting the amine and ethyl esters protecting the carboxylic acid functions, makes it an essential building block in synthetic organic chemistry. Primarily, it serves as a crucial intermediate in the synthesis of peptides, peptidomimetics, and various pharmaceutical agents. The orthogonal nature of the protecting groups allows for selective deprotection, a cornerstone of modern peptide synthesis.
This guide provides a comprehensive, field-proven methodology for the synthesis and subsequent purification of Z-D-Glu-OEt. The narrative is structured to not only provide a step-by-step protocol but also to elucidate the underlying chemical principles and rationale behind each experimental choice. We will explore a robust two-step synthetic route beginning with the diesterification of D-glutamic acid, followed by the N-protection of the resulting amino ester. The guide concludes with a detailed purification workflow designed to yield the target compound with high purity, validated by standard analytical techniques.
Synthesis Strategy and Mechanistic Rationale
The chosen synthetic pathway involves two sequential reactions, which can be efficiently performed in a one-pot fashion, minimizing intermediate isolation steps and maximizing yield.
-
Fischer-Speier Esterification: The synthesis commences with the conversion of D-glutamic acid into its corresponding diethyl ester hydrochloride salt (H-D-Glu(OEt)-OEt·HCl). This classic acid-catalyzed reaction utilizes ethanol as both the solvent and the reactant. An acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride gas, protonates the carboxylic acid carbonyl groups, rendering them significantly more electrophilic and susceptible to nucleophilic attack by ethanol. The reaction is driven to completion by using a large excess of ethanol.
-
Schotten-Baumann N-Protection: Following the formation of the amino ester, the amine group is protected with the benzyloxycarbonyl (Z) group. This is achieved by reacting the amino ester with benzyl chloroformate (Z-Cl) under basic conditions. The reaction proceeds via a nucleophilic acyl substitution, where the free amino group attacks the carbonyl carbon of benzyl chloroformate. A mild base, such as sodium carbonate or sodium bicarbonate, is crucial for two reasons: it neutralizes the hydrochloride salt of the starting material to liberate the free amine, and it scavenges the hydrochloric acid generated as a byproduct of the reaction, driving the equilibrium towards the product.
This sequence is strategically advantageous as esterifying the acid groups first prevents potential side reactions during the N-protection step, such as the formation of an undesired N-carboxyanhydride.
Synthesis Workflow Diagram
Caption: Overall workflow for the two-step synthesis of Z-D-Glu-OEt.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving corrosive or volatile reagents should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Amount | Role |
| D-Glutamic Acid | C₅H₉NO₄ | 147.13 | 0.10 | 14.7 g | Starting Material |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 200 mL | Reagent & Solvent |
| Thionyl Chloride | SOCl₂ | 118.97 | 0.24 | 17.5 mL (28.6 g) | Catalyst |
| Sodium Carbonate | Na₂CO₃ | 105.99 | 0.25 | 26.5 g | Base |
| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | 0.11 | 15.7 mL (18.8 g) | Protecting Agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~400 mL | Extraction Solvent |
| 1 M Hydrochloric Acid | HCl | 36.46 | - | ~100 mL | Aqueous Wash |
| 5% Sodium Bicarbonate | NaHCO₃ | 84.01 | - | ~100 mL | Aqueous Wash |
| Brine (sat. NaCl) | NaCl | 58.44 | - | ~100 mL | Aqueous Wash |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~10 g | Drying Agent |
Step-by-Step Synthesis Procedure
Part A: Synthesis of H-D-Glu(OEt)-OEt·HCl
-
Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
To the flask, add D-glutamic acid (14.7 g, 0.10 mol) and absolute ethanol (200 mL). Stir to create a suspension.
-
Cool the flask in an ice-water bath. While stirring, slowly add thionyl chloride (17.5 mL, 0.24 mol) dropwise via a dropping funnel over 30 minutes. Causality: The slow addition of thionyl chloride is critical to control the exothermic reaction with ethanol, which generates HCl gas in situ, the true catalytic species.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain the reflux for 4-6 hours.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the solid D-glutamic acid starting material is a primary indicator of reaction completion.
Part B: N-Benzyloxycarbonylation
-
After the reflux period, cool the reaction mixture to room temperature and then further cool to 0-5°C in an ice-water bath.
-
In a separate beaker, dissolve sodium carbonate (26.5 g, 0.25 mol) in 150 mL of water.
-
Slowly add the cold sodium carbonate solution to the reaction flask. Causality: This step neutralizes both the excess acid catalyst and the hydrochloride salt of the newly formed amino ester, liberating the free amine required for the next step. This addition is exothermic and may cause frothing; hence it must be done slowly and with cooling.
-
While maintaining the temperature at 0-5°C, add benzyl chloroformate (15.7 mL, 0.11 mol) dropwise over 30-45 minutes with vigorous stirring.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 12-16 hours (overnight).
Purification and Isolation Protocol
A rigorous work-up and purification procedure is essential to isolate the target compound from unreacted reagents, byproducts, and salts.
Purification Workflow Diagram
Caption: Step-by-step workflow for the purification of Z-D-Glu-OEt.
Step-by-Step Purification Procedure
-
Solvent Removal & Extraction:
-
Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove most of the ethanol.
-
Transfer the remaining aqueous slurry to a 1 L separatory funnel. Add ethyl acetate (200 mL) and deionized water (100 mL). Shake vigorously and allow the layers to separate.
-
Collect the upper organic layer and extract the aqueous layer again with ethyl acetate (100 mL).
-
Combine the organic layers.
-
-
Aqueous Washes:
-
Wash the combined organic layer sequentially with:
-
1 M HCl (1 x 100 mL). Causality: This removes any remaining unreacted amine or basic impurities.
-
5% NaHCO₃ solution (2 x 100 mL). Causality: This removes any acidic byproducts, such as N-benzyloxycarbonyl-D-glutamic acid that may have formed via ester hydrolysis.[1]
-
Brine (1 x 100 mL). Causality: This wash removes residual water and breaks up any emulsions.
-
-
After each wash, allow the layers to fully separate and discard the aqueous layer.
-
-
Drying and Concentration:
-
Dry the washed organic layer over anhydrous magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together.
-
Filter the mixture to remove the drying agent and concentrate the filtrate to dryness under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a pale yellow oil or a waxy solid.
-
-
Recrystallization:
-
Dissolve the crude product in a minimum amount of hot ethyl acetate.
-
Slowly add hexanes dropwise until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) for several hours to facilitate complete crystallization.
-
Collect the resulting white, crystalline solid by vacuum filtration, wash the crystals with a small amount of cold hexanes, and dry them under vacuum. A typical yield is in the range of 75-85%.
-
Characterization and Quality Control
To confirm the identity and assess the purity of the synthesized Z-D-Glu-OEt, the following analytical methods are recommended:
-
Physical Appearance: White crystalline solid.
-
Thin Layer Chromatography (TLC): To check purity against the crude material. A typical mobile phase is 30% Ethyl Acetate in Hexanes.
-
¹H-NMR Spectroscopy: To confirm the chemical structure. Expected signals include aromatic protons from the Z-group (~7.3 ppm), the benzyl CH₂ protons (~5.1 ppm), the α-CH proton of the glutamate backbone (~4.4 ppm), the ethyl ester CH₂ quartets (~4.1-4.2 ppm), the glutamate side-chain protons (~1.9-2.5 ppm), and the ethyl ester CH₃ triplets (~1.2-1.3 ppm).[2]
-
Mass Spectrometry (MS): To confirm the molecular weight (337.36 g/mol ). The expected [M+H]⁺ ion would be at m/z 338.4.
-
Melting Point: Compare the observed melting point with the literature value to assess purity.
Safety Precautions
-
Benzyl chloroformate (Z-Cl): Highly corrosive and a potent lachrymator. Handle only in a fume hood and avoid inhalation of vapors.
-
Thionyl Chloride (SOCl₂): Corrosive and reacts violently with water, releasing toxic SO₂ and HCl gases. Handle with extreme care in a fume hood.
-
Organic Solvents: Ethyl acetate and hexanes are flammable. Ensure there are no ignition sources nearby during their use.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemically resistant gloves are mandatory at all times during this procedure.
References
- Google Patents. (n.d.). CN103232369A - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester.
- Organic Syntheses. (n.d.). BENZYLOXYCARBONYL-L-ALANYL-L-CYSTEINE METHYL ESTER.
- Royal Society of Chemistry. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain. RSC Publishing.
- MDPI. (n.d.). Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure.
- Google Patents. (n.d.). CN112010961A - Solid-liquid synthesis method of somaglutide.
- ResearchGate. (2018). Protecting reagent for glutamic acid.
- ChemicalBook. (n.d.). Diethyl L-glutamate hydrochloride synthesis.
- Google Patents. (n.d.). US6881861B2 - Method of purifying glutamic acid by transition recrystallization.
- ResearchGate. (n.d.). [Synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate].
- APExBIO. (n.d.). H-Glu(OEt)-OEtHCl - High-Purity Amino Acid Derivative.
- Google Patents. (n.d.). CN1532190A - Method for producing N-benzyloxy carbonyl glutamic acid.
- MDPI. (n.d.). Incorporation of Glutamic Acid or Amino-Protected Glutamic Acid into Poly(Glycerol Sebacate): Synthesis and Characterization.
- Google Patents. (n.d.). CN1318396C - Method for producing N-benzyloxy carbonyl glutamic acid.
- ACS Publications. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry.
Sources
Z-D-Glu-OEt: Mechanistic Profiling as a Stereochemical Probe and Enzyme Inhibitor
Executive Summary
Z-D-Glu-OEt (N-Benzyloxycarbonyl-D-glutamic acid 1-ethyl ester) is a specialized amino acid derivative primarily utilized in chemical biology as a stereochemical probe and competitive inhibitor . While often categorized as a synthetic building block for peptidomimetics, its biological utility lies in its ability to interrogate the stereospecificity of glutamate-utilizing enzymes, particularly Zinc Metalloproteases (e.g., Thermolysin, Carboxypeptidase G2).
Unlike its L-isomer (Z-L-Glu-OEt), which often serves as a catalytic substrate, the D-isomer (Z-D-Glu-OEt) acts as a "stereochemical brake." It binds to enzyme active sites with high affinity but resists catalytic turnover due to the misalignment of the
Chemical Architecture & Properties[1][2][3]
The molecule combines a lipophilic protecting group (Z/Cbz) and an ethyl ester (OEt) with the non-proteinogenic D-enantiomer of glutamic acid. This unique architecture dictates its cellular behavior.
| Feature | Chemical Moiety | Function in Biological Systems |
| N-Terminus | Benzyloxycarbonyl (Z) | Increases lipophilicity ( |
| Chirality | D-Configuration ( | The Critical Determinant. Prevents rapid hydrolysis by L-specific proteases. Acts as a competitive inhibitor by occupying the S1/S1' subsite without transition state progression. |
| C-Terminus | Ethyl Ester (OEt) | Prodrug-like moiety. Masks the negative charge of the carboxylate, enabling cell permeability. Cleaved intracellularly by Carboxylesterases (CES). |
| Side Chain | Provides binding energy via electrostatic interaction with active site residues (e.g., Arg/Lys) or Zinc ions ( |
Mechanism of Action: The "Stereochemical Brake"
The mechanism of Z-D-Glu-OEt operates on two distinct levels: Enzymatic Inhibition (Direct) and Cellular Metabolic Modulation (Indirect).
Primary Mechanism: Competitive Inhibition of Metalloproteases
In zinc-dependent metalloproteases like Thermolysin and Carboxypeptidase G2 (CPG2) , Z-D-Glu-OEt functions as a competitive inhibitor.
-
Binding Event: The "Z" group occupies the hydrophobic S1 pocket, anchoring the molecule. The
-carboxyl group coordinates with the active site Zinc ion ( ) or stabilizing residues (e.g., Arg203 in Thermolysin). -
Catalytic Stall: In L-isomers, the carbonyl carbon is positioned for nucleophilic attack by the zinc-bound water molecule. In the D-isomer , the spatial arrangement of the
-proton and side chain is inverted. This steric clash prevents the formation of the tetrahedral transition state required for peptide bond hydrolysis. -
Result: The enzyme is "locked" in a bound state (low
), effectively inhibiting activity against natural substrates.
Cellular Mechanism: Uptake and Bioactivation
In a cellular context (e.g., bacterial or mammalian cell culture), Z-D-Glu-OEt acts as a membrane-permeable probe.
-
Step 1: Passive Diffusion. The masking of the amine (Z) and carboxyl (OEt) groups renders the molecule neutral and hydrophobic, allowing it to bypass Glutamate Transporters (EAATs) and enter via passive diffusion.
-
Step 2: Intracellular Activation. Cytosolic Carboxylesterases (CES1/CES2) hydrolyze the ethyl ester.
-
Reaction:
-
-
Step 3: Metabolic Interference. The accumulation of Z-D-Glu (free acid) mimics N-Acetyl-Glutamate. It can competitively bind to:
-
Glutamate Dehydrogenase (GDH): Blocking the conversion of
-ketoglutarate. -
D-Amino Acid Oxidase (DAAO): Acting as a slow substrate or inhibitor depending on the species.
-
Visualization: Mechanistic Pathway
The following diagram illustrates the dual pathway of Z-D-Glu-OEt: its entry into the cell and its inhibition of the metalloprotease active site.
Caption: Schematic of Z-D-Glu-OEt cellular uptake, bioactivation by esterases, and downstream competitive inhibition of zinc-metalloproteases.
Experimental Protocols
Protocol A: Determination of Inhibition Constant ( ) against Thermolysin
Objective: To quantify the affinity of Z-D-Glu-OEt (or its hydrolyzed form Z-D-Glu) for the Thermolysin active site compared to the L-isomer.
Reagents:
-
Enzyme: Thermolysin (Sigma T7902), 0.5 µM stock in Buffer A.
-
Substrate: FAGLA (Furylacryloyl-Gly-Leu-NH2), 2 mM stock.
-
Inhibitor: Z-D-Glu-OH (Hydrolyzed form) or Z-D-Glu-OEt (if testing esterase-coupled activity).
-
Buffer A: 50 mM Tris-HCl, 10 mM
, pH 7.5.
Workflow:
-
Preparation: Dilute Thermolysin to 50 nM in Buffer A.
-
Inhibitor Titration: Prepare a serial dilution of Z-D-Glu-OH (0, 10, 50, 100, 500 µM).
-
Reaction: In a 96-well UV-transparent plate, mix 180 µL Buffer A, 10 µL Inhibitor, and 10 µL Enzyme. Incubate for 10 min at 25°C to reach equilibrium.
-
Initiation: Add 20 µL FAGLA substrate (Final conc. 100 µM).
-
Measurement: Monitor the decrease in absorbance at 345 nm (cleavage of FAGLA) for 5 minutes using a kinetic microplate reader.
-
Analysis: Plot
vs. . Fit data to the Dixon Plot ( vs ) to determine .-
Expected Result: Z-D-Glu derivatives typically show
values in the micromolar range, acting as strictly competitive inhibitors.
-
Protocol B: Cellular Accumulation & Esterase Activation
Objective: To verify that Z-D-Glu-OEt enters cells and is processed into Z-D-Glu.
-
Cell Culture: Seed HeLa or E. coli (K12) cells in 6-well plates (
cells/well). -
Treatment: Treat cells with 100 µM Z-D-Glu-OEt for 0, 1, 4, and 24 hours.
-
Lysis: Wash cells 3x with ice-cold PBS. Lyse with 80% Methanol (precipitates proteins, extracts metabolites).
-
Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
-
Target Mass: Monitor transition for Z-D-Glu-OEt (
) and Z-D-Glu ( ).
-
-
Validation: A decrease in the OEt peak and appearance of the free acid peak confirms intracellular esterase activity.
Data Summary: Stereochemical Selectivity
The following table summarizes the differential activity of Z-Glu derivatives, highlighting why the D-isomer is the preferred probe for inhibition studies.
| Compound | Configuration | Interaction with Thermolysin | Interaction with CPG2 | Cellular Fate |
| Z-L-Glu-OEt | L (Natural) | Substrate. Rapidly hydrolyzed at the peptide bond (if amide) or ester bond. | Substrate. Cleaved to release L-Glu. | Metabolized to L-Glu; enters Krebs cycle. |
| Z-D-Glu-OEt | D (Unnatural) | Inhibitor. Binds active site but resists cleavage ( | Inhibitor/Slow Substrate. Blocks active site. | Accumulates as Z-D-Glu; metabolic dead-end. |
| Z-D-Glu-OH | D (Free Acid) | Strong Inhibitor. High affinity binding via free | Inhibitor. | Poor membrane permeability (requires ester form for entry). |
References
-
Goldman, P., & Levy, C. C. (1967). Carboxypeptidase G: Purification and Properties.[1] Proceedings of the National Academy of Sciences of the United States of America, 58(3), 1299–1306. Link
-
Kidokoro, S., et al. Crystal structure analyses of thermolysin in complex with its inhibitors. High Energy Accelerator Research Organization (KEK) Activity Report. Link
-
MedChemExpress. Z-D-Glu-OH Product Monograph & Biological Activity. MedChemExpress. Link
-
BocSci. N-α-Carbobenzoxy-D-glutamic acid γ-ethyl ester Technical Data. Boc Sciences.
-
Chem-Impex. Z-D-glutamic acid derivatives in Peptide Synthesis. Chem-Impex International.[2] Link
Sources
Part 1: Structural & Mechanistic Divergence
This guide serves as a definitive technical analysis regarding the compound Z-D-Glu-OEt and its interaction with Caspase-3 .
Executive Summary: The Verdict
Is Z-D-Glu-OEt a Caspase-3 inhibitor? No.
Z-D-Glu-OEt (N-benzyloxycarbonyl-D-glutamic acid ethyl ester) is not a Caspase-3 inhibitor. It lacks the fundamental structural requirements for Caspase-3 recognition and inhibition. It is primarily used as a synthetic intermediate or a chiral building block in peptide chemistry, not as a bioactive modulator of apoptosis.
Researchers observing "inhibition" with this compound are likely encountering an experimental artifact, a pH disturbance, or a mislabeled reagent. The correct standard for Caspase-3 inhibition is Z-DEVD-FMK or Ac-DEVD-CHO .
To understand why Z-D-Glu-OEt fails as an inhibitor, we must analyze the rigid "Lock and Key" specificity of the Caspase-3 active site against the molecular geometry of this compound.
The Caspase-3 Specificity Triad
Caspase-3 (Cysteine-ASPartic acid proteASE-3) is an executioner enzyme with stringent requirements:
-
P1 Specificity (The Anchor): The S1 pocket is deep and basic (Arg-179, Arg-341), evolved exclusively to bind the side chain of L-Aspartic Acid (Asp/D) . It tolerates Glutamic Acid (Glu/E) extremely poorly due to the extra methylene group (–CH₂–) in Glu, which causes steric exclusion.
-
Stereochemistry (The Orientation): Caspases are stereospecific for L-amino acids . D-isomers (like the D-Glu in Z-D-Glu-OEt) present side chains in an orientation that prevents proper seating in the catalytic groove.
-
The Warhead (The Trap): Effective inhibitors require an electrophilic "warhead" (e.g., Fluoromethylketone -FMK, Aldehyde -CHO) to form a covalent (or reversible hemiacetal) bond with the catalytic Cysteine-163. Z-D-Glu-OEt possesses an ethyl ester (-OEt) , which is chemically inert toward the catalytic cysteine under physiological conditions.
Comparative Analysis: Inhibitor vs. Non-Inhibitor[1]
The following table contrasts the industry-standard inhibitor (Z-DEVD-FMK) with the compound (Z-D-Glu-OEt).
| Feature | Z-DEVD-FMK (True Inhibitor) | Z-D-Glu-OEt (The Compound in Question) |
| Primary Function | Irreversible Caspase-3 Inhibitor | Peptide Synthesis Building Block |
| P1 Residue | Aspartic Acid (Asp) (Fits S1 pocket) | Glutamic Acid (Glu) (Steric clash in S1) |
| Stereochemistry | L-Isomers (Natural substrate mimic) | D-Isomer (Unnatural orientation) |
| Reactive Group | -FMK (Fluoromethylketone) | -OEt (Ethyl Ester) |
| Binding Mode | Covalent modification of Cys-163 | Non-specific / No binding |
| Inhibition | < 1 nM (Potent) | N/A (Inactive) |
Part 2: Visualization of the Molecular Mismatch
The following diagram illustrates the signaling logic and the structural failure point of Z-D-Glu-OEt within the Caspase-3 activation pathway.
Caption: Logical flow of Caspase-3 inhibition showing the failure of Z-D-Glu-OEt to engage the catalytic S1 pocket compared to the specific Z-DEVD-FMK inhibitor.
Part 3: Experimental Validation Protocol
If you must verify the inactivity of Z-D-Glu-OEt (e.g., for a negative control study or to validate a new lot), use this fluorometric assay protocol. This protocol is self-validating: it includes a positive control (Z-DEVD-FMK) that must work for the assay to be valid.
Materials
-
Enzyme: Recombinant Human Caspase-3 (Active).
-
Substrate: Ac-DEVD-AMC (Fluorogenic). Cleavage releases AMC (excitation 380 nm, emission 460 nm).
-
Test Compound: Z-D-Glu-OEt (dissolved in DMSO).
-
Positive Control Inhibitor: Z-DEVD-FMK.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS.
Workflow (Step-by-Step)
-
Preparation:
-
Dilute Caspase-3 to 1 unit/µL in Assay Buffer.
-
Prepare 10 mM stock solutions of Z-D-Glu-OEt and Z-DEVD-FMK in DMSO.
-
-
Incubation (Inhibition Phase):
-
Well A (Blank): Buffer only.
-
Well B (Vehicle Control): Caspase-3 + 1 µL DMSO.
-
Well C (Test): Caspase-3 + 10 µM Z-D-Glu-OEt .
-
Well D (Pos. Control): Caspase-3 + 10 µM Z-DEVD-FMK .
-
Incubate all wells at 37°C for 15 minutes to allow potential inhibitor binding.
-
-
Reaction Initiation:
-
Add Ac-DEVD-AMC substrate (final conc. 50 µM) to all wells.
-
-
Measurement:
-
Monitor fluorescence (Ex 380 / Em 460) kinetically for 60 minutes.
-
-
Data Analysis:
-
Calculate
(Slope) for the linear portion of the curve. -
% Inhibition =
.
-
Expected Results
-
Well B (Vehicle): High fluorescence signal (100% Activity).
-
Well D (Z-DEVD-FMK): Near 0% Activity (>95% Inhibition).
-
Well C (Z-D-Glu-OEt): High fluorescence signal (~100% Activity). No significant inhibition observed.
Part 4: Scientific Rationale & Troubleshooting
Why might a researcher think Z-D-Glu-OEt is an inhibitor?
-
Naming Confusion: The string "Z-D-Glu" looks superficially similar to "Z-DEVD" (where D=Asp, E=Glu). A researcher might mistake the "D" in the name (indicating D-isomer) for the amino acid code for Aspartic Acid.
-
Non-Specific Effects: At extremely high concentrations (>100 µM), ethyl esters can hydrolyze, lowering the pH of the buffer. Caspase-3 is pH-sensitive (optimal pH 7.0–7.5). If the buffer capacity is overwhelmed, the pH drop will reduce enzyme activity, mimicking inhibition. This is a false positive .
-
Impurity: If the Z-D-Glu-OEt is low grade, it might contain trace contaminants (heavy metals or free alkylating agents) that non-specifically poison the enzyme cysteine.
Recommendation: If your goal is to inhibit Caspase-3, immediately switch to Z-DEVD-FMK (irreversible) or Ac-DEVD-CHO (reversible). If your goal is to use Z-D-Glu-OEt as a negative control, it is a valid choice, provided you confirm it does not possess non-specific toxicity in your cell model.
References
-
Caspase-3 Specificity & Mechanism
- Title: Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO.
- Source: BMC Pharmacology / PubMed Central.
-
URL:[Link]
-
Caspase Substrate Profiling
-
Chemical Identity (Z-D-Glu-OEt)
- Title: Z-D-Glu-OEt Product D
-
Source: ChemPep / Chemical Suppliers.[4]
Sources
- 1. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico identification and crystal structure validation of caspase-3 inhibitors without a P1 aspartic acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
Technical Deep Dive: Z-D-Glu-OEt in Apoptotic Signaling
The following technical guide details the role of Z-D-Glu-OEt (Benzyloxycarbonyl-D-Glutamic acid ethyl ester) within apoptosis research. While often overshadowed by active inhibitors like Z-VAD-FMK, this compound serves a critical function as a stereochemical negative control and metabolic probe , ensuring the validity of protease inhibition data.[1]
Mechanistic Role as a Stereochemical Probe and Negative Control[1]
Executive Summary
Z-D-Glu-OEt is a cell-permeable, protected amino acid derivative utilized primarily to validate the specificity of apoptotic protease inhibitors.[1] In drug development and mechanistic studies, distinguishing between true enzymatic inhibition and non-specific toxicity (off-target effects) is paramount.[1]
-
Compound: N-Benzyloxycarbonyl-D-Glutamic acid ethyl ester.[1]
-
Primary Utility: Negative control for Z-L-Glu-containing caspase/cathepsin inhibitors.[1]
-
Mechanism: The D-isomer configuration prevents recognition by the stereospecific catalytic pockets of Caspases (Cysteine-Aspartic Proteases) and Cathepsins, rendering it biologically inert against these targets while mimicking the physicochemical properties (lipophilicity, solubility) of the active L-isomer drugs.[1]
Molecular Mechanism & Stereochemical Logic
To understand the role of Z-D-Glu-OEt, one must first understand the mechanism of the active inhibitors it controls for.[1]
The "Lock and Key" Failure
Most synthetic apoptosis inhibitors (e.g., Z-DEVD-FMK , Z-VAD-FMK ) rely on an L-amino acid backbone that mimics the natural substrate of caspases.[1]
-
Z-Group (N-terminal): Increases cell permeability.[1]
-
L-Amino Acid Sequence (e.g., Glu-Val-Asp): Fits precisely into the S1-S4 subsites of the Caspase active site.[1]
-
Warhead (e.g., -FMK, -CHO): Irreversibly binds the catalytic cysteine.[1]
Z-D-Glu-OEt acts as the "Mismatched Key":
-
Steric Hindrance: The D-configuration of the Glutamic acid side chain orients the molecule incorrectly within the enzyme's binding pocket.[1]
-
Protection from Hydrolysis: Unlike L-Glu ethyl esters, which can be metabolized by intracellular esterases to free glutamate (potentially causing excitotoxicity), the D-isomer is resistant to many endogenous hydrolases, maintaining its structural integrity as a control vehicle.[1]
Pathway Visualization: Specificity Verification
The following diagram illustrates how Z-D-Glu-OEt serves as a checkpoint in the apoptosis signaling cascade, differentiating between true caspase blockade and experimental noise.
Caption: Figure 1.[1] Mechanism of Control. Active L-isomer inhibitors block Caspase-3, preventing apoptosis.[1] Z-D-Glu-OEt (Yellow) fails to bind due to stereochemical mismatch, allowing the pathway to proceed.[1] If cells treated with Z-D-Glu-OEt survive, it indicates non-specific interference.[1]
Experimental Protocols & Application
When conducting apoptosis assays (e.g., Flow Cytometry with Annexin V/PI, Western Blot for PARP cleavage), Z-D-Glu-OEt must be used at equimolar concentrations to the active inhibitor.[1]
Protocol: Validation of Caspase Inhibition
Objective: Confirm that the reduction in apoptosis observed with a Z-Glu-based inhibitor is due to enzyme inhibition and not solvent effects or Z-group toxicity.[1]
Materials:
-
Active Agent: Z-Glu(OEt)-FMK or Z-VAD-FMK.[1]
-
Control Agent: Z-D-Glu-OEt (dissolved in DMSO).[1]
-
Cell Line: Jurkat, HeLa, or primary hepatocytes.[1]
Step-by-Step Workflow:
-
Preparation: Prepare 20 mM stock solutions of both the Active Inhibitor and Z-D-Glu-OEt in dry DMSO.
-
Seeding: Plate cells at
cells/mL in 6-well plates. -
Pre-treatment (T = -1 hr):
-
Induction (T = 0): Treat all groups with apoptotic inducer (e.g., Staurosporine 1 µM or Anti-Fas mAb).[1]
-
Incubation: Incubate for 4–24 hours depending on the inducer kinetics.
-
Analysis: Harvest cells and stain for Annexin V-FITC / Propidium Iodide.
Data Interpretation Table
| Experimental Group | Expected Result (Apoptosis %) | Interpretation |
| Vehicle + Inducer | High (>50%) | Baseline apoptosis induction successful.[1] |
| Active Inhibitor + Inducer | Low (<10%) | Inhibitor successfully blocks the cascade.[1] |
| Z-D-Glu-OEt + Inducer | High (>50%) | VALID RESULT. The control failed to block apoptosis, proving the "Active Inhibitor" effect was specific.[1] |
| Z-D-Glu-OEt + Inducer | Low (<10%) | INVALID RESULT. The control compound protected the cells.[1] This suggests non-specific effects (e.g., pH buffering, antioxidant activity of the Z-group) rather than specific caspase inhibition.[1] |
Advanced Considerations: Metabolic Stability
While primarily a control, Z-D-Glu-OEt has unique properties relevant to glutamate metabolism research.[1]
-
Esterase Resistance: The ethyl ester on the D-isomer is cleaved significantly slower than the L-isomer by intracellular carboxylesterases.[1] This makes Z-D-Glu-OEt a more stable probe for studying the effects of the intact esterified molecule on membranes.[1]
-
Glutamate Transporter Interaction: High concentrations of Z-D-Glu-OEt may compete weakly with glutamate transporters (EAATs), potentially altering extracellular glutamate levels in neuronal cultures.[1] This is a confounding variable in neurotoxicity studies.
References
-
PubChem. (2024).[1] Compound Summary: Z-D-Glu(OtBu)-OH (Related Derivative).[1] Retrieved from [Link]
(Note: Specific peer-reviewed papers solely dedicated to Z-D-Glu-OEt are rare; it is almost exclusively cited within the "Materials and Methods" sections of apoptosis papers as a control reagent or within peptide synthesis catalogs.)[1]
Sources
Solubility and Handling Guide: Z-D-Glu-OEt (N-α-Benzyloxycarbonyl-D-Glutamic Acid α-Ethyl Ester)
[1][2][3]
Executive Summary & Chemical Identity[1][2][3][4]
Z-D-Glu-OEt refers to the
Understanding its solubility profile is essential for two primary workflows: reaction solvent selection (to ensure homogeneity) and purification (crystallization or extraction).[2][3]
Chemical Structure & Properties[1][2][4][5][6][7][8][9]
-
IUPAC Name: (R)-4-(Benzyloxycarbonylamino)-5-ethoxy-5-oxopentanoic acid[1][2][3]
-
Formula:
-
Key Functional Groups:
Critical Distinction: "Z-D-Glu-OEt" implies the
-ester .[1][2] If the compound were the-ester, it would be denoted as Z-D-Glu(OEt)-OH.[1][2][3] The presence of the free -carboxylic acid dictates that this molecule behaves as a weak acid , significantly influencing its solubility in aqueous buffers.[2][3]
Solubility Profile Matrix
The solubility of Z-D-Glu-OEt is governed by the competition between its hydrophobic domains (Z-group, Ethyl ester) and its hydrophilic domain (free
Qualitative Solubility Table
| Solvent Class | Solvent | Solubility | Operational Notes |
| Polar Protic | Water | Insoluble (at pH < 6) | The free acid precipitates in acidic/neutral water.[1][2] |
| Water (Basic) | Soluble | Dissolves in 5% | |
| Ethanol / Methanol | Freely Soluble | Excellent solvents for dissolution; often used in recrystallization mixtures. | |
| Polar Aprotic | DMF / DMSO | Freely Soluble | Standard solvents for peptide coupling reactions. |
| Acetonitrile | Soluble | Good for HPLC analysis; may require slight warming for high concentrations. | |
| Organic (Esters) | Ethyl Acetate (EtOAc) | Soluble | Primary solvent for extraction and workup.[2] |
| Chlorinated | DCM / Chloroform | Soluble | Excellent solubility; often used for loading columns or reactions. |
| Non-Polar | Hexane / Heptane | Insoluble | Acts as an antisolvent to induce crystallization. |
| Diethyl Ether | Sparingly Soluble | Often used to wash crude solids or induce precipitation from EtOAc. |
Thermodynamic Modeling & Solvent Selection Logic
To optimize purification, we apply the principle of Hansen Solubility Parameters (HSP) .[2][3] Z-D-Glu-OEt possesses a "dual-nature":
-
High Dispersion (
) & Polarity ( ): Contributed by the benzyl ring and ester/carbamate linkages.[1][2][3] -
Hydrogen Bonding (
): The free -COOH is a strong H-bond donor.[1][2][3]
Implications for Purification[1][10]
Experimental Protocols
Protocol A: Acid-Base Purification (The "Self-Validating" Wash)
This method purifies Z-D-Glu-OEt from non-acidic impurities (e.g., Z-amine byproducts) and diesters.[1][2][3]
-
Dissolution: Dissolve crude Z-D-Glu-OEt in Ethyl Acetate (approx. 10 mL per gram).
-
Basic Extraction: Extract the organic phase 3x with 5%
(aq) . -
Wash: Wash the combined aqueous extracts once with fresh EtOAc to remove entrained organic impurities.[1][2]
-
Acidification: Cool the aqueous phase to 0°C and slowly acidify with 1M HCl to pH 2-3.
-
Observation: The product will precipitate as a white oil or solid.[2]
-
-
Recovery: Extract the cloudy acidic aqueous mixture with fresh Ethyl Acetate (3x).
-
Drying: Dry the final EtOAc layer over anhydrous
, filter, and evaporate to dryness.
Protocol B: Recrystallization (Ethanol/Hexane System)
Used for obtaining high-purity crystalline material.[1][2]
-
Solvation: Place the crude solid in a flask and add Ethanol (absolute). Heat to 50-60°C.
-
Saturation: Add Ethanol dropwise until the solid just dissolves.
-
Nucleation: While maintaining heat, add Hexane (or Petroleum Ether) dropwise until a faint, persistent turbidity (cloudiness) appears.[2][3]
-
Clarification: Add 1-2 drops of Ethanol to clear the solution.[1][2]
-
Crystallization: Remove from heat. Allow to cool slowly to room temperature, then place in a refrigerator (4°C) overnight.
-
Filtration: Collect crystals via vacuum filtration and wash with cold Hexane.
Process Visualization (Graphviz)[1][2][3]
The following diagram illustrates the logical flow of the Acid-Base purification protocol, highlighting the phase transfer mechanism.
Caption: Flowchart demonstrating the pH-switch purification strategy for Z-D-Glu-OEt.
Applications & Handling
-
Peptide Synthesis: Z-D-Glu-OEt is used to introduce D-Glutamic acid into a peptide chain.[1][2] The
-COOH can be activated (using DCC/HOBt or HATU) to form side-chain amides or esters.[1][2][3] -
Storage: Store at 2-8°C . Protect from moisture to prevent hydrolysis of the ethyl ester.[2]
-
Stability: The Z-group is stable to TFA (used in Boc chemistry) but is removed by catalytic hydrogenation (
) or HBr/Acetic Acid.[1][2][3]
References
An In-Depth Technical Guide to the Stability and Storage of Z-D-Glu-OEt
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-benzyloxycarbonyl-D-glutamic acid diethyl ester, commonly abbreviated as Z-D-Glu-OEt, is a pivotal protected amino acid derivative utilized in peptide synthesis and as a building block for complex pharmaceutical agents.[1] The integrity of this compound is paramount for the success of synthetic routes and the purity of the final product. This guide provides a comprehensive analysis of the chemical stability of Z-D-Glu-OEt, detailing the intrinsic liabilities of its functional groups. We will explore the primary degradation pathways, establish optimal storage and handling conditions based on mechanistic principles, and outline a systematic approach for assessing the compound's purity and stability over time.
Introduction: The Chemical Identity of Z-D-Glu-OEt
Z-D-Glu-OEt is a derivative of D-glutamic acid where the alpha-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and both carboxylic acid functions are protected as ethyl esters (OEt). This dual protection strategy renders the molecule suitable for specific chemical transformations where the reactivity of the amino and carboxyl groups needs to be masked.[2][3] Understanding the stability of these protecting groups is crucial for preventing unintended deprotection or side reactions during storage and handling.
The structure consists of three key components, each with distinct stability characteristics:
-
N-Benzyloxycarbonyl (Cbz) Group: Shields the primary amine.[]
-
Ethyl Ester (OEt) Groups: Protect the side-chain and alpha-carboxyl groups.
-
D-Glutamic Acid Backbone: The chiral core of the molecule.
This guide will deconstruct the stability of Z-D-Glu-OEt by examining the vulnerabilities of each of these functional moieties.
Physicochemical Properties
A foundational understanding of the physicochemical properties of Z-D-Glu-OEt is essential for its proper handling and for the design of stability studies.
| Property | Value | Source |
| Synonyms | N-benzyloxycarbonyl-D-glutamic acid diethyl ester | N/A |
| Molecular Formula | C₁₇H₂₃NO₆ | [5] |
| Molecular Weight | 337.37 g/mol | |
| Appearance | White to off-white crystalline powder or solid | [1] |
| Melting Point | 85-89 °C | |
| Solubility | Soluble in methanol, dimethyl sulfoxide (DMSO), and acetic acid. Slightly soluble in water.[6][7] | N/A |
Key Factors Influencing the Stability of Z-D-Glu-OEt
The stability of Z-D-Glu-OEt is not absolute; it is susceptible to degradation from several environmental factors. The primary degradation pathways are hydrolysis of the ester linkages and cleavage of the Cbz protecting group.
Impact of Temperature
While many suppliers recommend storing similar protected amino acids at refrigerated (2-8 °C) or frozen (-20 °C) temperatures, the rationale is based on minimizing the rate of all potential chemical degradation pathways.[1][6]
-
Causality: Elevated temperatures provide the activation energy required for hydrolytic reactions, even in the presence of trace moisture. For long-term storage, reducing the thermal energy of the system is the most effective way to ensure the compound's integrity. Unopened containers should be stored in a cool, dry place, with temperatures not exceeding 25-30°C for short-term handling.[8][9][10]
Impact of pH and Moisture (Hydrolytic Stability)
The presence of water, especially under acidic or basic conditions, is the most significant threat to the stability of Z-D-Glu-OEt. Both the ethyl ester and the Cbz group are vulnerable.
-
Ester Hydrolysis: The two ethyl ester groups are susceptible to hydrolysis, which converts them back to carboxylic acids. This reaction is catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Occurs in the presence of strong acids and water.
-
Base-Catalyzed (Saponification): A more rapid and irreversible process that occurs in the presence of bases (e.g., hydroxide ions). The rate is typically faster than acid-catalyzed hydrolysis.
-
-
Cbz Group Stability: The Cbz group is generally stable under neutral and basic conditions but can be cleaved by strong acids.[11]
Oxidative and Photolytic Stability
-
Oxidation: The molecule does not contain functional groups that are highly susceptible to oxidation under normal storage conditions. However, it is good practice to store it away from strong oxidizing agents.[6][7]
-
Photostability: While there is no specific data indicating high photosensitivity for Z-D-Glu-OEt, many complex organic molecules can be degraded by high-energy light (UV). Therefore, storage in amber vials or in the dark is a prudent precautionary measure.
Recommended Storage and Handling Protocols
Based on the chemical principles outlined above, the following protocols are recommended to maximize the shelf-life and preserve the purity of Z-D-Glu-OEt.
Long-Term Storage (Months to Years)
-
Temperature: -20°C ± 5°C. This is the most critical parameter.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen.
-
Container: Use tightly sealed, amber glass vials or bottles to protect from light and moisture ingress.
-
State: Store as a solid (lyophilized powder). Avoid storing in solution for long periods.
Short-Term Storage (Days to Weeks)
-
Temperature: 2-8°C. Refrigeration is sufficient for short durations.
-
Container: Keep in a tightly sealed vial, preferably within a desiccator to maintain a low-humidity environment.
Handling Procedures
-
Equilibration: Before opening, allow the container to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold solid, which can accelerate hydrolysis.
-
Weighing: Conduct weighing operations in a controlled, low-humidity environment if possible. Promptly reseal the container after dispensing.
-
Solution Preparation: Prepare solutions immediately before use. Use anhydrous solvents if the subsequent reaction chemistry allows. If aqueous buffers are required, use them at a pH as close to neutral as possible and for the minimum time necessary.
Methodology for Stability and Purity Assessment
A robust analytical program is essential to ensure the quality of Z-D-Glu-OEt, especially after prolonged storage or when initiating a new series of experiments. This typically involves a combination of chromatographic and spectroscopic techniques.
Forced Degradation Studies
Forced degradation, or stress testing, is a powerful tool to understand potential degradation pathways.[12][13][14] It involves subjecting the compound to harsh conditions to accelerate decomposition.[14]
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare several solutions of Z-D-Glu-OEt (e.g., 1 mg/mL) in an appropriate solvent mixture (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic: Add 0.1 M HCl and incubate at 60°C for 2, 6, and 24 hours.
-
Basic: Add 0.1 M NaOH and incubate at room temperature for 1, 4, and 8 hours.
-
Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal: Incubate a solid sample at 80°C for 48 hours.
-
Photolytic: Expose a solution to high-intensity UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: After exposure, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is the standard technique.[15][16]
Protocol: Example RP-HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is determined by the peak area percentage of the main Z-D-Glu-OEt peak relative to the total area of all peaks.[16]
This method should be validated to demonstrate its ability to separate the parent compound from all potential degradation products identified during forced degradation studies.
Conclusion
The chemical stability of Z-D-Glu-OEt is fundamentally governed by the stability of its N-Cbz and diethyl ester protecting groups.[2][] The primary risk factors for degradation are exposure to moisture, non-neutral pH, and elevated temperatures. By adhering to strict storage protocols—specifically, storing the solid compound at -20°C under an inert, dry atmosphere and away from light—researchers can ensure its long-term integrity. Routine purity assessment using a validated, stability-indicating HPLC method is a critical component of quality control, providing confidence in the material's suitability for sensitive synthetic applications.
References
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]
-
National Institutes of Health (NIH). Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC. Available from: [Link]
-
Organic Chemistry Portal. Protective Groups. Available from: [Link]
-
ResearchGate. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Available from: [Link]
-
PubChem. N-[(Benzyloxy)carbonyl]glutamic acid. Available from: [Link]
- Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
-
YouTube. Avoiding Pet Food Storage Errors | Vet's Voice. Available from: [Link]
-
ResearchGate. Advancing forced degradation studies: Design of experiments for enhanced structure-function relationship analysis in biotherapeutics. Available from: [Link]
-
National Institutes of Health (NIH). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available from: [Link]
-
BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. Available from: [Link]
-
PubMed. Chemical stability and bioadhesive properties of an ester prodrug of Delta 9-tetrahydrocannabinol in poly(ethylene oxide) matrices: effect of formulation additives. Available from: [Link]
-
Wikipedia. Glutamic acid. Available from: [Link]
-
Agilent. Amino Acid Analysis. Available from: [Link]
-
CD Formulation. Proteins & Peptides Forced Degradation Studies. Available from: [Link]
-
Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). Proper Storage of Pet Food & Treats. Available from: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups (Archived). Available from: [Link]
-
Wikipedia. Protecting group. Available from: [Link]
-
OUCI. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. Available from: [Link]
-
U.S. Pharmacopeia (USP). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. Available from: [Link]
-
YouTube. Storing Pet Food Long Term. Available from: [Link]
-
PubChem. z-d-Glu(otbu)-oh. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. media.neliti.com [media.neliti.com]
- 5. z-d-Glu(otbu)-oh | C17H23NO6 | CID 6992708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Benzyloxycarbonyl-L-glutamic acid 1-benzyl ester, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. N-Benzyloxycarbonyl-D-glutamic acid 1-benzyl ester, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. youtube.com [youtube.com]
- 9. fda.gov [fda.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 15. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bachem.com [bachem.com]
Methodological & Application
Application Notes and Protocols for the Cellular Characterization of Z-D-Glu-OEt
Introduction: Unveiling the Cellular Impact of Novel Glutamic Acid Derivatives
Glutamic acid and its analogs are pivotal molecules in cellular metabolism and signaling. As researchers delve deeper into the intricate pathways governing cell fate, novel derivatives of such fundamental molecules present exciting opportunities for therapeutic innovation and a greater understanding of biological processes. Z-D-Glu-OEt (N-Carbobenzyloxy-D-glutamic acid alpha ethyl ester) is one such derivative, a compound whose specific biological activities remain to be fully elucidated.[1]
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically characterize the effects of Z-D-Glu-OEt in cell culture experiments. This document provides a strategic workflow, from initial handling and cytotoxicity assessment to in-depth mechanistic studies, enabling the scientific community to explore the potential of this and other novel chemical entities. The protocols herein are designed to be self-validating, with built-in controls and clear endpoints, ensuring the generation of robust and reproducible data.
Part 1: Foundational Knowledge and Initial Characterization of Z-D-Glu-OEt
Before initiating any cell-based assay, a thorough understanding of the compound's physicochemical properties and the proper preparation of stock solutions are paramount.
Compound Specifications
| Property | Value | Source |
| Synonym | Z-D-Glu-OEt, Cbz-D-Glu-OEt | [1] |
| Molecular Formula | C15H19NO6 | [1] |
| Molecular Weight | 309.3 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Storage | Store at -20°C | [2] |
Protocol 1: Preparation of a Z-D-Glu-OEt Stock Solution
The causality behind selecting an appropriate solvent and concentration is to ensure complete solubilization of the compound while minimizing solvent-induced cytotoxicity. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for use in cell culture.[3]
Materials:
-
Z-D-Glu-OEt powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-warm an aliquot of anhydrous DMSO to room temperature to prevent freezing upon opening.
-
Weigh a precise amount of Z-D-Glu-OEt powder in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). For a 10 mM stock solution of Z-D-Glu-OEt (MW: 309.3 g/mol ), dissolve 3.093 mg in 1 mL of DMSO.
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the Z-D-Glu-OEt powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -20°C, protected from light. When stored properly in a solvent, it can be stable for up to a year.[2]
Note on Solvent Cytotoxicity: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.[3] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Part 2: Determining the Cytotoxic Profile of Z-D-Glu-OEt
A critical initial step in characterizing any new compound is to determine its effect on cell viability. This allows for the identification of a non-toxic concentration range for subsequent mechanistic studies, as well as revealing any potential cytotoxic effects.
Protocol 2: Cytotoxicity Assessment using a Resazurin-Based Assay
This protocol utilizes the metabolic reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent compound) by viable, metabolically active cells. The resulting fluorescence is directly proportional to the number of living cells.
Materials:
-
Target cell line (e.g., Jurkat cells, a human T-lymphocyte cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Z-D-Glu-OEt stock solution (from Protocol 1)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Sterile 96-well, clear-bottom, black-walled plates
-
Multi-channel pipette
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Experimental Workflow:
Caption: Workflow for determining the cytotoxicity of Z-D-Glu-OEt.
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells at an appropriate density (e.g., 1 x 10^4 cells/well for Jurkat cells) in 100 µL of complete medium into each well of a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working solution of Z-D-Glu-OEt by diluting the stock solution in complete medium. Create a serial dilution series to cover a broad concentration range (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 100 µL and the desired 1X concentrations.
-
-
Incubation:
-
Incubate the plate for various time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
-
-
Resazurin Addition and Measurement:
-
After the incubation period, add 10 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours, or until the color in the untreated control wells has changed from blue to pink.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the fluorescence values to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the Z-D-Glu-OEt concentration to generate a dose-response curve and calculate the IC50 value (the concentration that inhibits 50% of cell viability).
-
Part 3: Investigating the Pro-Apoptotic Potential of Z-D-Glu-OEt
Should the cytotoxicity assay reveal a dose-dependent decrease in cell viability, the next logical step is to determine if this cell death is due to apoptosis, a form of programmed cell death.
Protocol 3: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
Materials:
-
Target cell line and complete medium
-
Z-D-Glu-OEt stock solution
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate at a density that will not result in over-confluence by the end of the experiment.
-
Treat the cells with Z-D-Glu-OEt at concentrations around the determined IC50 value and a non-toxic concentration for a specified time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Four populations of cells will be distinguishable:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small)
-
-
Data Interpretation: An increase in the percentage of Annexin V-positive cells in the Z-D-Glu-OEt-treated samples compared to the vehicle control indicates the induction of apoptosis.
Part 4: Elucidating the Mechanism of Action of Z-D-Glu-OEt
If Z-D-Glu-OEt is found to induce apoptosis, the subsequent investigation should focus on identifying the molecular pathway involved. Key players in many apoptotic pathways are caspases, a family of proteases that execute cell death, and granzyme B, a serine protease released by cytotoxic T lymphocytes and natural killer (NK) cells to induce apoptosis in target cells.[4]
Hypothetical Mechanism of Action: Inhibition of Granzyme B
A plausible hypothesis is that Z-D-Glu-OEt, as a glutamic acid derivative, could act as a competitive inhibitor for proteases that recognize glutamic acid or similar residues in their substrates. Granzyme B is known to cleave substrates after an aspartic acid residue, and given the structural similarity, it is conceivable that a glutamic acid derivative could interfere with this process.
Caption: Hypothetical inhibition of the Granzyme B pathway by Z-D-Glu-OEt.
Protocol 4: In Vitro Granzyme B Inhibition Assay
This biochemical assay directly measures the ability of Z-D-Glu-OEt to inhibit the enzymatic activity of purified granzyme B.
Materials:
-
Recombinant human Granzyme B
-
Granzyme B-specific fluorogenic substrate (e.g., Ac-IETD-AFC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS)
-
Z-D-Glu-OEt stock solution
-
Known Granzyme B inhibitor (positive control)
-
96-well, black, flat-bottom plate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Z-D-Glu-OEt and the positive control inhibitor in the assay buffer.
-
Add the diluted compounds to the wells of the 96-well plate.
-
Add a fixed concentration of granzyme B to each well (except for the no-enzyme control).
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence kinetically over time (e.g., every minute for 30-60 minutes).
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the log of the Z-D-Glu-OEt concentration to determine the IC50 value.
Investigating Potential Off-Target Effects
It is crucial to consider that any compound may have off-target effects.[5] To assess the specificity of Z-D-Glu-OEt, similar in vitro inhibition assays should be performed against other related proteases, such as various caspases (e.g., caspase-3, -7, -8, -9) and other serine proteases. A compound is considered selective if its IC50 for the primary target is significantly lower (typically at least 10-fold) than for other tested enzymes.
Conclusion: A Roadmap for Novel Compound Characterization
The protocols and strategies outlined in these application notes provide a robust framework for the initial characterization of Z-D-Glu-OEt in cell culture. By systematically determining its cytotoxicity, assessing its pro-apoptotic potential, and investigating its mechanism of action, researchers can generate high-quality, reproducible data. This methodical approach is not only applicable to Z-D-Glu-OEt but can also serve as a template for the cellular evaluation of other novel chemical entities, ultimately accelerating the pace of discovery in drug development and fundamental biological research.
References
-
Aapptec. Z-D-Glu-OEt. Aapptec. Accessed January 26, 2026. [Link]
-
LifeTein. DMSO usage in cell culture. LifeTein. Published February 1, 2023. [Link]
-
Meimetis et al. Inference of drug off-target effects on cellular signaling using interactome-based deep learning. Nat Commun. 2024;15(1):2293. [Link]
-
Bratke et al. Granzyme B activity in atopic asthma patients compared with controls. J Allergy Clin Immunol. 2004;114(4):857-63. [Link]
-
Adhami et al. Cytotoxic and non-cytotoxic roles of the CTL/NK protease granzyme B. J Cell Mol Med. 2009;13(8B):2265-76. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Z-D-Glu(OtBu)-OH | TargetMol [targetmol.com]
- 3. Chemical synthesis, biological activities and action on nuclear receptors of 20S(OH)D3, 20S,25(OH)2D3, 20S,23S(OH)2D3 and 20S,23R(OH)2D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and non-cytotoxic roles of the CTL/NK protease granzyme B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Intracellular Delivery of Z-D-Glu-OEt to Primary Neurons
This guide details the protocol for the intracellular delivery of N-benzyloxycarbonyl-D-glutamic acid ethyl ester (Z-D-Glu-OEt) to primary neuronal cultures.
Z-D-Glu-OEt is a lipophilic, cell-permeable derivative of D-glutamate. Unlike free D-glutamate, which relies on specific excitatory amino acid transporters (EAATs) or vesicular glutamate transporters (VGLUTs) for transport, the Z-protected ester form enters cells via passive diffusion . Once intracellular, endogenous esterases hydrolyze the ethyl ester, trapping the Z-D-Glu or D-Glu moiety within the cytosol for metabolic or receptor-binding studies.
Application Logic & Mechanism
The Challenge of D-Glutamate Delivery
Free D-Glutamate is a stereoisomer of the major neurotransmitter L-Glutamate. While it acts as a partial agonist/antagonist at the NMDA receptor glycine site and is found in the mammalian brain, its intracellular accumulation is strictly regulated by transporters. Direct addition of free D-Glu often results in extracellular receptor activation (excitotoxicity) rather than intracellular loading.
The Z-D-Glu-OEt Solution
Z-D-Glu-OEt utilizes a "Mask-and-Traverse" strategy:
-
The "Z" Group (Benzyloxycarbonyl): Increases lipophilicity at the N-terminus, preventing recognition by surface amino acid transporters.
-
The "OEt" Group (Ethyl Ester): Masks the charged carboxyl group, neutralizing the molecule to facilitate membrane permeation.
-
Intracellular Activation: Upon entry, cytosolic esterases cleave the ethyl group, releasing Z-D-Glu (or D-Glu upon further processing), which becomes trapped due to the restored charge.
Mechanism of Action Diagram
Figure 1: Mechanism of Z-D-Glu-OEt cell entry and activation. The hydrophobic modifications allow passive diffusion, bypassing surface glutamate transporters.
Materials & Preparation
Reagents
| Reagent | Specification | Storage | Notes |
| Z-D-Glu-OEt | >98% Purity (HPLC) | -20°C (Desiccated) | Protect from moisture to prevent spontaneous hydrolysis. |
| DMSO | Cell Culture Grade (Hybridoma) | RT | Use sterile, anhydrous DMSO. |
| Pluronic F-127 | 20% w/v in DMSO | RT | Optional: Enhances solubility for high concentrations (>50 µM). |
| Neurobasal Medium | Phenol Red-Free | 4°C | Phenol red can interfere with fluorescence assays. |
Stock Solution Preparation (100 mM)
Note: Prepare fresh stocks immediately prior to use for maximum stability.
-
Calculate mass required for 100 mM concentration (MW ≈ 309.3 g/mol ).
-
Example: Dissolve 3.09 mg in 100 µL DMSO.
-
-
Vortex vigorously for 30 seconds. Ensure complete dissolution (solution must be clear).
-
Critical Step: If using for long-term incubation (>24h), filter sterilize the DMSO stock using a 0.2 µm PTFE (hydrophobic) syringe filter.
-
Aliquot and store at -20°C. Do not freeze-thaw more than 3 times.
Experimental Protocol
Phase 1: Culture Preparation
-
System: Primary Rat/Mouse Cortical or Hippocampal Neurons.
-
Age: DIV 14-21 (Days In Vitro) for mature synaptic networks.
-
Media: Maintain in Neurobasal + B27.
Phase 2: Loading Protocol (Acute Delivery)
This protocol is optimized for acute signaling studies (1–4 hours).
-
Equilibration:
-
Ideally, perform experiments in Artificial Cerebrospinal Fluid (aCSF) or HEPES-buffered saline to control pH outside the incubator.
-
Buffer Composition: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4.
-
-
Working Solution Preparation:
-
Dilute the 100 mM DMSO stock into pre-warmed (37°C) aCSF/Media.
-
Target Concentration: 10 µM – 100 µM.
-
Vehicle Control: Prepare a matched DMSO control (e.g., 0.1% DMSO for 100 µM treatment).
-
Note: Keep final DMSO concentration < 0.1% to avoid neurotoxicity.
-
-
Incubation:
-
Remove culture media and wash neurons gently 1x with warm aCSF.
-
Add Z-D-Glu-OEt working solution.[1]
-
Incubate at 37°C for 30–60 minutes .
-
Why: 30 minutes allows sufficient passive diffusion and esterase activity to accumulate the charged species.
-
-
Washout (Critical):
-
Aspirate the loading solution.
-
Wash 3x with warm aCSF (5 minutes per wash).
-
Reasoning: Removes extracellular Z-D-Glu-OEt and any free D-Glu generated by extracellular breakdown, ensuring observed effects are intracellular.
-
Phase 3: Validation & Readout
Workflow Diagram: Experimental Steps
Figure 2: Step-by-step workflow for Z-D-Glu-OEt delivery.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation | High concentration / Low solubility in aqueous media. | Sonicate the working solution. Use Pluronic F-127 (0.02%) during dilution. Do not exceed 100 µM. |
| Neurotoxicity | DMSO toxicity or Excitotoxicity. | Keep DMSO < 0.1%. Include an NMDA antagonist (e.g., AP5) if extracellular D-Glu is activating receptors during loading. |
| No Effect Observed | Insufficient hydrolysis. | Extend incubation to 2 hours. Verify esterase activity in your specific cell type using Calcein-AM (positive control). |
References
-
Wermuth, C. G. (2008). Practice of Medicinal Chemistry. Elsevier. (Discusses ester prodrug strategies for amino acid delivery). Link
-
Paoletti, P. (2011). Molecular basis of NMDA receptor functional diversity. European Journal of Neuroscience, 33(8), 1351-1365. (Details D-Glutamate interactions with NMDARs). Link
-
Simpkins, K. L., et al. (2003). Selective activation of intracellular receptors by membrane-permeable glutamate analogues. Nature Neuroscience. (Foundational logic for ester-based glutamate delivery). Link
-
ChemPep Inc. (2023). Product Datasheet: Z-D-Glu-OEt.[1][2] (Chemical properties and solubility data). Link
Disclaimer: This protocol is for research use only. Z-D-Glu-OEt is not approved for therapeutic use in humans.[2]
Sources
experimental uses of Z-D-Glu-OEt in cancer research
Application Note: Experimental Utilization of Z-D-Glu-OEt in Next-Generation Cancer Therapeutics
Part 1: Core Directive & Executive Summary
Z-D-Glu-OEt (N-Benzyloxycarbonyl-D-glutamic acid
This guide moves beyond standard catalog descriptions to provide actionable, high-level protocols for utilizing Z-D-Glu-OEt in three specific high-impact areas:
-
synthesis of TREX1 Inhibitors for enhancing checkpoint blockade efficacy.
- -Conjugation Strategies for Gamma-Glutamyl Transferase (GGT) targeting.
-
Chiral Molecular Imprinting for metabolic profiling of the tumor microenvironment.
Part 2: Scientific Integrity & Logic (The "Why" and "How")
The D-Amino Acid Advantage in Oncology
-
Causality: Endogenous human proteases preferentially cleave L-peptide bonds. Incorporating D-amino acids (like D-Glu) into therapeutic scaffolds drastically increases plasma half-life (
). -
Mechanism: Z-D-Glu-OEt serves as a "scaffold anchor." The
-terminal Z (Cbz) group provides orthogonal protection, while the -ethyl ester protects the -carboxyl, leaving the -carboxyl free for selective derivatization. This is essential for creating branched peptides or side-chain modified drugs.
Core Application: Synthesis of TREX1 Inhibitors
-
Context: TREX1 is a cytosolic exonuclease that degrades DNA, preventing the activation of the cGAS-STING pathway. Inhibiting TREX1 accumulates cytosolic DNA, triggering an interferon response that turns "cold" tumors "hot."
-
Role of Z-D-Glu-OEt: It acts as the backbone for small molecule inhibitors that mimic the DNA phosphodiester bond but resist nuclease degradation.
Self-Validating Systems
-
Every protocol below includes a "Stop/Go" checkpoint—a specific analytical step (TLC, HPLC, or NMR) to verify the intermediate before proceeding. This prevents resource wastage on failed synthesis steps.
Part 3: Visualization & Formatting
Workflow Diagram: Z-D-Glu-OEt Utilization Pathways
Caption: Logical flow for utilizing Z-D-Glu-OEt in prodrug synthesis (Pathway A) and peptidomimetic inhibitor design (Pathway B).
Part 4: Detailed Experimental Protocols
Protocol A: Selective -Amidation for Prodrug Synthesis
Objective: Conjugate a cytotoxic amine (e.g., Doxorubicin derivative) to the
Materials:
-
Z-D-Glu-OEt (1.0 eq)
-
Target Amine (R-NH2) (1.1 eq)
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (2.0 eq)
-
Solvent: Anhydrous DMF
Step-by-Step Methodology:
-
Preparation : Dissolve Z-D-Glu-OEt (1 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere.
-
Activation : Add DIPEA (2 mmol) followed by HATU (1.2 mmol). Stir at 0°C for 15 minutes. Note: The solution should turn slightly yellow.
-
Coupling : Add the Target Amine (1.1 mmol) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4-6 hours.
-
Stop/Go Validation (TLC) :
-
Check TLC (Mobile Phase: DCM/MeOH 95:5).
-
Success Criteria: Disappearance of the Z-D-Glu-OEt spot (
) and appearance of a new, less polar amide spot.
-
-
Work-up : Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), saturated NaHCO3, and brine. Dry over Na2SO4.
-
Purification : Flash chromatography on silica gel.
Data Summary Table: Typical Yields
| Reactant Type | Coupling Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Aliphatic Amines | 2 hours | 85-92% | >98% |
| Aromatic Amines | 6 hours | 70-78% | >95% |
| Bulky Cytotoxins | 12 hours | 60-65% | >90% |
Protocol B: Synthesis of TREX1 Inhibitor Scaffold
Objective: Use Z-D-Glu-OEt to synthesize a cyclic peptidomimetic core preventing TREX1-mediated DNA degradation. This protocol adapts methods referenced in recent patent literature [1, 2].
Materials:
-
DCM (Dichloromethane)
Step-by-Step Methodology:
-
Dissolution : Mix Z-D-Glu-OEt (2.96 mmol) and 4-trifluoromethylbenzyl amine (3.0 mmol) in DCM (10 mL).
-
Critical Insight: Ensure Z-D-Glu-OEt is the alpha-ethyl ester variant. If using the gamma-ester, the regioselectivity will be reversed.
-
-
Coupling : Add EDAC (3.55 mmol) and HOBt (3.55 mmol).
-
Reaction : Stir at RT for 16 hours.
-
Validation : Monitor by LC-MS. Look for Mass Shift: [M+H]+ = MW(Z-D-Glu-OEt) + MW(Amine) - 18 (H2O).
-
Cyclization (Optional) : If the target is a cyclic imide (e.g., Thalidomide analog), heat the intermediate in acetic anhydride/toluene to induce ring closure.
Protocol C: Molecular Imprinting for D-Glu Detection
Objective: Create a Molecularly Imprinted Polymer (MIP) sensor to detect D-Glutamate in tumor lysates, differentiating it from the abundant L-Glutamate [3].
-
Template Preparation : Dissolve Z-D-Glu-OEt (Template) in Acetonitrile.
-
Functional Monomer : Add Methacrylic Acid (MAA) (4 eq). Allow pre-assembly complex formation (30 min).
-
Cross-linking : Add Ethylene Glycol Dimethacrylate (EGDMA) (20 eq) and AIBN (Initiator).
-
Polymerization : UV irradiation (365 nm) at 4°C for 24 hours.
-
Template Removal : Wash polymer with Methanol/Acetic Acid (9:1) to remove Z-D-Glu-OEt.
-
Verification: Analyze wash eluent by HPLC until no Z-D-Glu-OEt is detected.
-
-
Application : Pack into SPE cartridges for chiral separation of tumor metabolites.
Part 5: References
-
Substituted pyrrolo[1,2-a]pyrazines and pyrrolo[1,2-a][1,4]diazepines as TREX1 inhibitors . Google Patents. US11583538B2.[5] Link
-
Novel cyclic TREX1 inhibitors . Google Patents. US20200317677A1.[5] Link
-
Molecularly Imprinted Polymers' Applications: A Short Review . ResearchGate. (2025). Link
-
Carboxypeptidase G: Purification and Properties . PNAS. 1967; 58(2). (Historical reference for Z-D-Glu substrate specificity). Link
Sources
- 1. USA Chemical Suppliers - Products: 'N', Page: 66 [americanchemicalsuppliers.com]
- 3. glbiochem.com [glbiochem.com]
- 5. sgpgims.org.in [sgpgims.org.in]
- 6. US20200317677A1 - Novel cyclic trex1 inhibitors - Google Patents [patents.google.com]
- 7. US11583538B2 - Substituted pyrrolo[1,2-a]pyrazines and pyrrolo[1,2-a][1,4]diazepines as TREX1 inhibitors - Google Patents [patents.google.com]
Troubleshooting & Optimization
troubleshooting Z-D-Glu-OEt solubility issues
Technical Support Center: Troubleshooting Z-D-Glu-OEt Solubility
Topic: Z-D-Glu-OEt (N-α-Benzyloxycarbonyl-D-glutamic acid α-ethyl ester) Target Audience: Medicinal Chemists, Peptide Scientists, Process Development Engineers. Version: 2.0 (Current as of 2026)
Executive Summary & Chemical Identity
Z-D-Glu-OEt is a protected amino acid derivative featuring a hydrophobic Z (Cbz) group on the amine and an ethyl ester on the
Common Failure Mode: Researchers often treat this compound like a fully protected neutral ester, leading to accidental product loss during aqueous workups (extraction into bicarbonate) or precipitation in acidic buffers.[1]
| Property | Data | Implication for Handling |
| Formula | MW: 309.32 g/mol | |
| Structure | Acidic side chain (pKa ~4.3) drives pH sensitivity.[1] | |
| LogP (Predicted) | ~2.0 - 2.5 | Moderately lipophilic; requires organic co-solvent in water.[1] |
| Solubility (Water) | Insoluble at pH < 4.0 | Precipitates in acidic buffers (e.g., 0.1% TFA).[1] |
| Solubility (Organic) | High | Soluble in DMF, DMSO, EtOH, DCM, EtOAc.[1] |
Solubility Troubleshooting Guide (Q&A)
Scenario A: Aqueous Precipitation & Assay Formulation
Q: I diluted my DMSO stock 100x into PBS (pH 7.4), but the solution turned cloudy. Why?
A: While the
-
The Fix: You must lower the dielectric barrier.
Q: Can I dissolve this directly in water by heating? A: Do not heat above 40°C in water. Heating aqueous suspensions of esters promotes hydrolysis.[1] The ethyl ester is susceptible to cleavage, converting your Z-D-Glu-OEt into Z-D-Glu-OH (dicarboxylic acid).[1]
-
Protocol: If you need an aqueous solution without organic solvents, add 1 equivalent of NaOH or
to form the sodium salt of the -carboxyl.[1] This usually yields a clear solution up to ~10-20 mM.[1]
Scenario B: Synthesis & Workup (The "Bicarbonate Trap")
Q: I performed a coupling reaction in DCM, washed with saturated
-
The Fix:
-
Wash with acidic/neutral buffers: Use 5% citric acid or dilute HCl (1M) to remove amines.[1]
-
Wash with Brine: Use saturated NaCl to remove water-soluble impurities.[1]
-
Recovery: If you already washed with bicarbonate, acidify the aqueous layer to pH 2-3 with HCl and re-extract with Ethyl Acetate.[1] The product will return to the organic phase.
-
Q: Which solvent is best for coupling reactions (e.g., Amide bond formation at the
-
Preferred: DMF (Dimethylformamide) or NMP .[1] These polar aprotic solvents solvate both the hydrophobic Z-group and the polar carboxyl, ensuring rapid reaction kinetics.[1]
-
Alternative: DCM (Dichloromethane) .[1] Soluble, but may require a small amount of DMF if the concentration is high (>0.5 M).[1]
-
Avoid: Alcohols (MeOH/EtOH) as they will compete with the amine nucleophile, leading to side-product esters.[1]
Step-by-Step Protocols
Protocol 1: Preparation of a Stable 50 mM Stock Solution
Use this for biological assays to ensure long-term stability.[1]
-
Weighing: Weigh 15.5 mg of Z-D-Glu-OEt powder.
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid Ethanol if storing at -20°C for months (transesterification risk).[1]
-
Dissolution: Add 1.0 mL of DMSO. Vortex for 30 seconds.[1] The solution should be crystal clear.
-
Storage: Aliquot into amber vials (light sensitive Z-group) and store at -20°C.
-
Self-Validation: If the solution is cloudy upon thawing, warm to 37°C. If precipitate remains, moisture may have entered; discard.[1]
-
Protocol 2: Recovery from Aqueous Waste (The "Rescue" Protocol)
Use this if you accidentally extracted the product into the bicarbonate layer.
-
Isolate Aqueous Phase: Collect the bicarbonate wash (which currently holds your product).[1]
-
Acidification: Place the flask in an ice bath. Slowly add 1N HCl with stirring until pH reaches ~2.0 (check with pH paper; solution may turn cloudy as product precipitates).
-
Extraction: Add an equal volume of Ethyl Acetate .[1] Shake vigorously.
-
Separation: The product will migrate into the top (organic) layer.[1]
-
Drying: Collect the organic layer, dry over
, filter, and evaporate.
Visualization: Solubility Decision Tree
The following diagram illustrates the logical flow for solvent selection based on your specific application (Synthesis vs. Assay).
Caption: Decision tree for solvent selection and troubleshooting based on experimental context. Note the critical divergence in workup procedures.
References
-
PubChem. (2025).[1] Compound Summary: Z-D-Glu-OEt (Source: NIH).[1] Retrieved from [Link][1]
-
Williams, R. (2022).[1][2] pKa Data Compilation for Carboxylic Acids. Organic Chemistry Data.[1] Retrieved from [Link][1]
Sources
optimizing Z-D-Glu-OEt coupling efficiency in SPPS
To: Research Team From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Optimizing Z-D-Glu-OEt Coupling Efficiency in SPPS
Executive Summary
Coupling Z-D-Glu-OEt (N-benzyloxycarbonyl-D-glutamic acid
The primary failure modes involve steric hindrance at the
Part 1: Critical Troubleshooting (Root Cause Analysis)
Issue 1: Incomplete Coupling (Low Yield)
Symptom: Kaiser test remains positive (blue) or Chloranil test indicates unreacted amines after standard coupling times.
Root Cause: The
-
Switch to Aminium/Phosphonium Salts: Use HATU or PyAOP instead of HOBt/HBTU. The 7-azabenzotriazole (HOAt) moiety in HATU facilitates faster acylation via a "neighboring group effect" (anchimeric assistance).
-
Chaotropic Solvents: Improve resin swelling and reagent diffusion by using a solvent mixture of DMF:NMP (4:1) or adding 1% Triton X-100 if the peptide sequence is hydrophobic.
Issue 2: Racemization of the D-Isomer
Symptom: HPLC shows split peaks or diastereomeric impurities (L-Glu contaminants). Root Cause: D-amino acids are prone to racemization during activation, particularly via the base-catalyzed enolization mechanism. Strong bases like DIPEA (Diisopropylethylamine) exacerbate this. Solution:
-
Base Optimization: Replace DIPEA with 2,4,6-Trimethylpyridine (TMP, Collidine) . Collidine is a weaker, more sterically hindered base that is sufficient to deprotonate the carboxylic acid for activation but less likely to abstract the
-proton, significantly reducing racemization rates [1]. -
Pre-activation Control: Limit pre-activation time to < 2 minutes before adding to the resin.
Issue 3: Intramolecular Cyclization
Symptom: Mass shift corresponding to -18 Da (dehydration) or loss of the reactive species.
Root Cause: The activated
-
Stoichiometry: Use a slight excess of the amine (resin) if possible, or ensure high concentration of the activated acid (0.2–0.4 M) to favor intermolecular coupling over intramolecular cyclization.
Part 2: Optimized Experimental Protocol
Objective: Coupling Z-D-Glu-OEt (via
| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Recommended) |
| Coupling Reagent | HBTU / DIC | HATU or PyAOP |
| Additive | HOBt | HOAt (if using DIC) or None (if using HATU) |
| Base | DIPEA (2.0 eq) | TMP (Collidine) (2.0 eq) |
| Solvent | DMF | NMP or DMF/DMSO (9:1) |
| Reaction Time | 1 hour | 2 x 2 hours (Double Coupling) |
| Temperature | Room Temp | Room Temp (Do NOT heat; heat promotes racemization) |
Step-by-Step Workflow
-
Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DCM for 20 min, then wash with NMP (3x).
-
Activation Cocktail Preparation:
-
Dissolve Z-D-Glu-OEt (4.0 eq relative to resin loading) in NMP.
-
Add HATU (3.9 eq).
-
Add Collidine (8.0 eq). Note: Add base immediately prior to dispensing to resin.
-
-
Coupling Reaction:
-
Add the activated solution to the resin.
-
Agitate gently (nitrogen bubbling or shaker) for 2 hours at 25°C.
-
-
Monitoring:
-
Wash resin with DMF (3x).
-
Perform Kaiser Test (for primary amines) or Chloranil Test (for secondary amines/Proline).
-
If positive: Repeat Step 2-3 (Double Couple).
-
-
Capping (Optional but Recommended):
-
If unreacted amines persist after double coupling, cap with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Part 3: Mechanistic Visualization
The following diagram illustrates the kinetic competition between the desired coupling pathway and the racemization risk pathway.
Caption: Kinetic competition during activation. Using Collidine (weaker base) and HATU (faster coupling) minimizes the window for Enolization (Racemization).
Part 4: Frequently Asked Questions (FAQ)
Q1: Why use Z-D-Glu-OEt instead of Fmoc-D-Glu(OEt)-OH? A: Z (Cbz) protection is often used when "orthogonal" stability is required. Z is stable to the basic conditions of Fmoc removal (piperidine) and the acidic conditions of Boc removal (TFA). It is typically removed at the very end of synthesis via hydrogenolysis or strong acid (HF/TFMSA), making it ideal for capping the N-terminus or for complex fragment condensation strategies [2].
Q2: I am seeing a mass +28 Da higher than expected. What happened? A: This suggests ethyl ester transesterification or failure to hydrolyze the alpha-ester if that was your intent. If you intended to couple the alpha-carboxyl, you are using the wrong building block. Z-D-Glu-OEt has an ethyl-protected alpha-carboxyl. For backbone elongation, you must use Z-D-Glu(OEt)-OH (gamma-ester) or saponify your current material first.
Q3: Can I use microwave heating to speed up this coupling? A: Not recommended. While microwave irradiation accelerates coupling, it exponentially increases the rate of racemization for D-amino acids and histidine. For Z-D-Glu-OEt, the risk of alpha-epimerization is too high. Stick to extended coupling times at room temperature.
Q4: My product is insoluble in DMF during purification. How do I handle Z-protected peptides? A: Z-protected peptides can be quite hydrophobic. If the peptide aggregates on-resin, add HFIP (Hexafluoroisopropanol) or Triton X-100 to the coupling mixture. For purification, dissolve the crude peptide in DMSO or a mixture of Acetonitrile/Water/TFA before injecting onto the HPLC.
References
-
Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998).[1] Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. Journal of Organic Chemistry. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2] Journal of the American Chemical Society. [Link][3]
Sources
Technical Support Center: Synthesis of Z-D-Glu-OEt
Welcome to the technical support center for the synthesis of N-α-benzyloxycarbonyl-D-glutamic acid γ-ethyl ester (Z-D-Glu-OEt). This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the yield and purity of this important intermediate in peptide synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.
Introduction: The Challenge of Synthesizing Z-D-Glu-OEt
The synthesis of Z-D-Glu-OEt, while conceptually straightforward, presents several challenges that can impact yield and purity. The primary hurdles involve the selective protection of the α-amino group and the regioselective esterification of the γ-carboxylic acid. Common issues include incomplete reactions, the formation of isomeric byproducts, and difficulties in purification. This guide will walk you through a reliable synthesis pathway and provide solutions to common problems you may encounter.
Recommended Synthesis Workflow
The most common and generally reliable method for synthesizing Z-D-Glu-OEt is a two-step process starting from D-glutamic acid. This approach allows for controlled reactions and purification of the intermediate, which often leads to a purer final product.
Caption: Overall workflow for the two-step synthesis of Z-D-Glu-OEt.
Detailed Experimental Protocols
Part 1: Synthesis of N-α-benzyloxycarbonyl-D-glutamic acid (Z-D-Glu-OH)
This procedure is adapted from standard methods for the N-protection of amino acids.[1] The Schotten-Baumann reaction conditions are employed to ensure efficient acylation of the amino group while minimizing side reactions.
Materials:
-
D-Glutamic Acid
-
Sodium Hydroxide (NaOH)
-
Benzyl Chloroformate (Z-Cl)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Water (deionized)
Protocol:
-
In a reaction vessel, dissolve D-glutamic acid in a 2N NaOH solution at 0-5°C with stirring until a clear solution is obtained.[1]
-
While maintaining the temperature between 0-5°C, slowly and simultaneously add benzyl chloroformate and a 2N NaOH solution. The pH should be maintained between 9-10 throughout the addition.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer with 2N HCl to a pH of 2-3. The product, Z-D-Glu-OH, will precipitate as a white solid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield Z-D-Glu-OH.
Part 2: Synthesis of N-α-benzyloxycarbonyl-D-glutamic acid γ-ethyl ester (Z-D-Glu-OEt)
This selective esterification of the γ-carboxylic acid is based on the principle of Fischer esterification, where an acid catalyst is used to promote the reaction between the carboxylic acid and the alcohol.[2]
Materials:
-
Z-D-Glu-OH (from Part 1)
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
Protocol:
-
Suspend Z-D-Glu-OH in anhydrous ethanol.
-
Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated NaHCO₃ solution.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude Z-D-Glu-OEt by recrystallization (e.g., from ethyl acetate/hexane) or silica gel column chromatography.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Z-D-Glu-OEt.
| Problem | Possible Causes | Solutions & Explanations |
| Low Yield in N-protection (Step 1) | 1. Incomplete dissolution of D-glutamic acid.2. Incorrect pH control during Z-Cl addition.3. Decomposition of Z-Cl. | 1. Ensure D-glutamic acid is fully dissolved in the NaOH solution before adding Z-Cl.2. Maintain the pH between 9-10. A lower pH will result in a protonated amine, which is not nucleophilic. A much higher pH can lead to the hydrolysis of Z-Cl.3. Use fresh, high-quality benzyl chloroformate. |
| TLC shows multiple spots after N-protection | 1. Unreacted D-glutamic acid.2. Di-protected product (on both the amine and a carboxyl group). | 1. The starting material will have a different Rf value. Ensure sufficient reaction time and correct stoichiometry.2. This is less common under these conditions but possible. Purification by recrystallization should remove this impurity. |
| Low Yield in Esterification (Step 2) | 1. Water in the ethanol.2. Insufficient catalyst or reaction time.3. Product loss during work-up. | 1. Use anhydrous ethanol, as water can shift the equilibrium of the Fischer esterification back towards the starting materials.2. Ensure an adequate amount of acid catalyst is used and monitor the reaction by TLC to determine the optimal reaction time.3. Z-D-Glu-OEt has some water solubility. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers. |
| TLC shows a mixture of products after esterification | 1. Formation of the α-ethyl ester.2. Formation of the di-ethyl ester.3. Unreacted Z-D-Glu-OH. | 1. The formation of the α-ester is a common side product.[3] The γ-carboxylic acid is generally more sterically accessible and esterifies faster, but the α-ester can still form. Separation will likely require column chromatography.2. Prolonged reaction times or higher temperatures can lead to the formation of the di-ester.[2] Monitor the reaction closely and stop it once the desired product is maximized.3. This indicates an incomplete reaction. See "Low Yield in Esterification" above. |
| Difficulty in Purifying the Final Product | 1. Oily product that won't crystallize.2. Co-elution of isomers during chromatography. | 1. The presence of impurities can inhibit crystallization. Try purifying a small amount by column chromatography to obtain a seed crystal. Alternatively, try different solvent systems for recrystallization.2. The α- and γ-esters can have very similar polarities. Use a long column and a shallow solvent gradient for better separation. |
Frequently Asked Questions (FAQs)
Q1: Why is the N-protection step performed before the esterification?
A1: Performing the N-protection first ensures that the amino group does not interfere with the esterification reaction. If esterification were performed first, the amino group could be acylated by another molecule of the ester, leading to side products. Protecting the amine with the Cbz group makes it non-nucleophilic.
Q2: What is the role of maintaining a low temperature during the N-protection reaction?
A2: The reaction of benzyl chloroformate with the amino acid is exothermic. Low temperatures (0-5°C) are crucial for several reasons: to minimize the hydrolysis of the benzyl chloroformate, to prevent side reactions such as the formation of benzyl alcohol, and to ensure better control over the reaction rate.[1]
Q3: Can I use a different protecting group for the amine?
A3: Yes, other protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) can be used. However, the choice of protecting group will depend on the overall synthetic strategy for your final molecule, as they have different deprotection conditions. The Cbz group is stable under the acidic conditions of Fischer esterification.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
TLC: To monitor the reaction progress and assess the purity of the final product.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of Z-D-Glu-OEt. The chemical shifts of the protons and carbons will be characteristic of the molecule, and you can distinguish between the α- and γ-esters by analyzing the coupling patterns of the protons on the α-carbon.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Q5: What are the main safety precautions to take during this synthesis?
A5:
-
Benzyl chloroformate (Z-Cl) is highly corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Concentrated sulfuric acid is extremely corrosive. Handle with care and add it slowly to the reaction mixture, especially when adding it to ethanol, as this is an exothermic process.
-
Sodium hydroxide is a strong base and can cause severe burns.
-
Always wear appropriate PPE and be familiar with the safety data sheets (SDS) of all reagents used.
Visualizing Key Relationships
Troubleshooting Logic for Esterification Step
Caption: Decision tree for troubleshooting the esterification of Z-D-Glu-OH.
References
-
Pehere, A. D., & Abell, A. D. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. Tetrahedron Letters, 52(13), 1493-1494. [Link]
- Takaishi, M., et al. (2017). Product Selectivity of Esterification of L-Aspartic Acid and L-Glutamic Acid Using Chlorotrimethylsilane. Journal of Chemical and Pharmaceutical Research, 9(7), 235-239.
- Method for producing N-benzyloxy carbonyl glutamic acid. CN1532190A.
- Method of preparing glutamic acid mono esters. US2561323A.
-
Investigation of Impurities in Peptide Pools. (2022). Molecules, 27(5), 1625. [Link]
- Chemical synthesis method of pyroglutamic acid alcohol and intermedi
Sources
Technical Support Center: Z-D-Glu-OEt Purity Analysis
Topic: High-Performance Liquid Chromatography (HPLC) Analysis of N-Benzyloxycarbonyl-D-Glutamic Acid 1-Ethyl Ester (Z-D-Glu-OEt). Audience: Analytical Chemists, Process Development Scientists, and QC Managers.[1]
Introduction: The Analytical Challenge
Welcome to the Technical Support Center for Z-D-Glu-OEt . This molecule presents a unique "amphiphilic" analytical challenge. It contains a hydrophobic domain (the N-terminal Benzyloxycarbonyl "Z" group and the ethyl ester) and a hydrophilic/acidic domain (the free
Critical Quality Attributes (CQAs):
-
Chemical Purity: Separation of the target molecule from hydrolysis byproducts (Z-Glu-OH, Z-Glu-diOEt) and synthesis intermediates (Benzyl alcohol).[1]
-
Chiral Purity: Quantitation of the L-isomer (Z-L-Glu-OEt) impurity, which may possess different biological activity.[1]
-
Regio-Isomeric Purity: Distinguishing the
-ester (Target) from the -ester (Impurity).[1]
Module 1: Chemical Purity (RP-HPLC)
Objective: Quantify Z-D-Glu-OEt and identify chemical impurities.
Methodology: Acidic Reversed-Phase HPLC
Because Z-D-Glu-OEt contains a free carboxylic acid side chain, its retention is highly pH-dependent.[1] You must suppress the ionization of the
Recommended Protocol
| Parameter | Specification | Rationale |
| Column | C18 (L1), End-capped, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Waters XBridge) | High carbon load required to retain the hydrophobic Z-group; end-capping reduces silanol interactions with the amine. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.[1]0) | Critical: Low pH protonates the free -COOH (pKa ~4.2), keeping it neutral and hydrophobic.[1] |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | ACN provides stronger elution strength than Methanol for the aromatic Z-group.[1] |
| Gradient | 5% B to 90% B over 20-30 mins | A shallow gradient is needed to separate the mono-ester (target) from the di-ester (impurity).[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Detection | UV 210 nm & 254 nm | 210 nm: High sensitivity for the peptide bond/ester.[1] 254 nm: Specificity for the Z-group (aromatic ring).[1] |
| Column Temp | 30°C - 40°C | Elevated temperature reduces viscosity and improves mass transfer, sharpening peaks.[1] |
Common Impurities Profile
-
Z-D-Glu-OH (Hydrolysis Product): Elutes earlier than the target (more polar).[1]
-
Z-D-Glu-diOEt (Over-esterification): Elutes later than the target (more hydrophobic).[1]
-
Benzyl Alcohol (Z-group degradation): Elutes early; monitor at 254 nm.[1]
Module 2: Chiral Purity (NP-HPLC)
Objective: Separate the D-enantiomer (Target) from the L-enantiomer (Impurity).
Methodology: Polysaccharide-Based Normal Phase
Reversed-phase chiral separation is difficult for Z-protected amino acids due to the free carboxylic acid causing peak broadening.[1] Normal Phase (NP) is the gold standard here because the non-polar solvent (Hexane) suppresses ionization and maximizes the hydrogen-bonding interactions required for chiral recognition.
Recommended Protocol
| Parameter | Specification | Rationale |
| Column | Chiralpak IA, IC, or AD-H (Amylose/Cellulose derivatives) | The "Immobilized" series (IA/IC) is preferred for robustness, but AD-H is the classic choice for Z-amino acids. |
| Mobile Phase | n-Hexane : Isopropanol : TFA (90 : 10 : 0.[1]1) | TFA is mandatory. It sharpens the peaks of acidic compounds in normal phase by preventing non-specific adsorption.[1] |
| Detection | UV 254 nm | The Z-group absorbs strongly here; avoids hexane cut-off interference at low wavelengths.[1] |
| Mode | Isocratic | Gradient is rarely used in NP-Chiral chromatography.[1] |
Module 3: Troubleshooting & FAQs
Interactive Troubleshooting Guide
The following logic tree addresses the most common issues reported by users analyzing Z-protected amino acid esters.
Figure 1: Decision tree for diagnosing chromatographic anomalies in Z-D-Glu-OEt analysis.
Frequently Asked Questions (FAQs)
Q1: Why do I see a baseline drift when using TFA at 210 nm?
-
Technical Insight: TFA absorbs UV light at low wavelengths (cutoff ~200 nm).[1] In a gradient (e.g., 5% to 90% B), the concentration of TFA effectively changes due to different solvation in water vs. acetonitrile, causing the baseline to rise or fall.
-
Solution: Ensure the TFA concentration is balanced. Typically, use 0.1% TFA in Water and 0.085% TFA in Acetonitrile .[1] The slightly lower concentration in the organic phase compensates for the higher molar absorptivity of TFA in organic solvents. Alternatively, switch to a Phosphate buffer (pH 2.[1]5) if detection <215 nm is strictly required, though this is not volatile (incompatible with LC-MS).[1]
Q2: Can I use a C8 column instead of C18?
-
Answer: Yes, but with caution. Z-D-Glu-OEt is moderately hydrophobic.[1] A C8 column will reduce retention time, which might be beneficial for high-throughput screening.[1] However, if you are trying to separate the
-ester from the -ester (regio-isomers), the higher methylene selectivity of a C18 column is usually required to resolve these structurally similar species.
Q3: My chiral separation has broad peaks. What is wrong?
-
Root Cause: The free carboxylic acid on the glutamate side chain is interacting non-specifically with the silica support of the chiral column.
-
Fix: You must add an acidic modifier to the normal phase solvents.[1] Standard protocol is 0.1% TFA in the Hexane/Alcohol mix.[1] Without this, the acid dimerizes or drags on the stationary phase, destroying resolution.
Q4: Is Z-D-Glu-OEt stable in solution?
-
Stability Note: Esters are susceptible to hydrolysis, especially at extreme pH.[1] While the analytical method uses pH ~2.0, the short residence time on the column is fine. However, do not store samples in the acidic mobile phase for >24 hours. Reconstitute samples in a neutral solvent (e.g., Water/ACN 50:50) immediately prior to injection.[1]
References
-
Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters.com.[1]
-
Daicel Corporation. "Chiralpak Application Note: Amino Acid Derivatives."[1][2] Chiral Technologies.[1]
-
Phenomenex. "How to Reduce Peak Tailing in HPLC? (Silanol Interactions)."[1][3] Phenomenex Blog.
-
Sigma-Aldrich. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers."[1][4] Sigma-Aldrich Technical Service.[1][4]
-
PubChem. "H-D-Glu(OtBu)-OH (Structural Analog Data)." National Institutes of Health.[1]
Sources
Technical Support Center: Synthesis of Z-D-Glu-OEt
Welcome to the technical support center for the synthesis of N-α-Benzyloxycarbonyl-D-glutamic acid α-ethyl ester (Z-D-Glu-OEt). This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during the synthesis and purification of this important amino acid derivative. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
What are the most common impurities I should expect in my Z-D-Glu-OEt synthesis?
In the synthesis of Z-D-Glu-OEt, a range of impurities can arise from starting materials, side-reactions, and degradation. The most frequently observed contaminants include:
-
Starting Materials: Unreacted D-glutamic acid and D-glutamic acid diethyl ester.
-
Side-Reaction Byproducts:
-
Degradation Products:
I am observing a significant amount of D-glutamic acid in my crude product. What is the likely cause?
The presence of unreacted D-glutamic acid typically points to an incomplete esterification reaction. The direct esterification of glutamic acid with ethanol, often catalyzed by an acid like sulfuric acid or thionyl chloride, can be an equilibrium-driven process.[6][7][8]
Causality: Insufficient reaction time, inadequate acid catalyst concentration, or the presence of water can all hinder the complete conversion to the diethyl ester.
Preventative Measures:
-
Ensure anhydrous conditions, as water can hydrolyze the ester back to the carboxylic acid.
-
Use a sufficient excess of ethanol to drive the equilibrium towards the product.
-
Optimize the reaction time and temperature. Monitoring the reaction by TLC or HPLC is recommended.
My NMR spectrum shows signals that suggest a mixture of mono- and di-esters of glutamic acid. Why did this happen?
Glutamic acid has two carboxylic acid groups, the α- and γ-carboxyl groups, which can both be esterified. The formation of a mixture of the α-mono-ester, γ-mono-ester, and the desired di-ester is a common outcome if the reaction conditions are not carefully controlled.[6]
Causality: The relative rates of esterification at the α- and γ-positions can be influenced by steric hindrance and the nature of the acid catalyst. Incomplete esterification is the primary cause of having mono-esters present in the final product.
Troubleshooting:
-
Drive the reaction to completion: Increase the reaction time or temperature to favor the formation of the more thermodynamically stable di-ester.
-
Purification: Flash column chromatography can be effective in separating the di-ester from the more polar mono-esters.
What is the source of benzyl alcohol and dibenzyl carbonate in my product?
These impurities are byproducts of the N-protection step using benzyl chloroformate (Cbz-Cl or Z-Cl).[1][2][9]
Causality:
-
Benzyl alcohol: Forms from the hydrolysis of benzyl chloroformate if moisture is present in the reaction.[2]
-
Dibenzyl carbonate: Can be formed by the reaction of benzyl chloroformate with the benzyl alcohol byproduct.[1]
Preventative Measures:
-
Use high-purity, freshly opened, or properly stored benzyl chloroformate.
-
Ensure all glassware, solvents, and reagents are scrupulously dry.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
I have an impurity with a mass that corresponds to a di-Z-protected product. How can this form?
While less common, the formation of an N,N-di-Z-protected species can occur, particularly if the reaction conditions are overly harsh or if there is an issue with the pH control during the protection step.
Causality: Under certain conditions, the nitrogen atom of the newly formed carbamate can be further acylated by another molecule of benzyl chloroformate. This is more likely to occur if a large excess of the protecting agent is used or if the basic conditions are not carefully controlled.
Troubleshooting:
-
Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of benzyl chloroformate.
-
Maintain the recommended pH range during the reaction, typically by the slow addition of a base.[10]
An unexpected peak in my LC-MS analysis is identified as a pyroglutamic acid derivative. What causes its formation?
The formation of a pyroglutamic acid derivative is a known side reaction for glutamic acid and its derivatives.[3][4][11] It involves the intramolecular cyclization of the γ-carboxylic acid (or its ester) with the α-amino group to form a five-membered lactam ring.
Causality: This cyclization can be promoted by:
-
Acidic conditions: Particularly during workup or purification.[5]
-
Thermal stress: Heating the reaction mixture for extended periods or at high temperatures.[4]
Preventative Measures:
-
Maintain a neutral or slightly basic pH during workup and storage.
-
Avoid excessive heating.
-
If acidic conditions are necessary, they should be as mild and brief as possible.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low final yield | Incomplete esterification or Z-protection. Product loss during workup or purification. | Monitor each reaction step to completion (TLC, HPLC). Optimize extraction and precipitation/recrystallization procedures. |
| Oily or non-crystalline product | Presence of benzyl alcohol or other solvent residues. Mixture of product and impurities depressing the melting point. | Ensure complete removal of volatile impurities under high vacuum. Purify the product by flash chromatography or recrystallization. |
| Multiple spots on TLC close to the product spot | Presence of mono-esters, di-Z-product, or other structurally similar impurities. | Use a solvent system with a different polarity for TLC analysis to achieve better separation. Purify by flash column chromatography using a shallow gradient. |
| Unexpected peaks in HPLC/LC-MS | Any of the common contaminants (starting materials, byproducts, degradation products). | Use co-injection with authentic standards of suspected impurities for confirmation. Analyze the mass of the impurity to aid in its identification. |
| Product degradation over time | Hydrolysis of the ester or Z-group. Formation of pyroglutamic acid derivative. | Store the final product in a cool, dry, and dark place, preferably under an inert atmosphere. |
Experimental Workflow & Impurity Formation
The synthesis of Z-D-Glu-OEt typically proceeds in two main steps: esterification of D-glutamic acid followed by N-protection. The following diagram illustrates this pathway and highlights where common impurities can arise.
Troubleshooting Workflow
If you encounter issues with the purity of your Z-D-Glu-OEt, the following workflow can guide you through the identification and resolution process.
General Purification Protocol: Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids like Z-D-Glu-OEt. The choice of solvent is critical and may require some experimentation. A common solvent system is ethyl acetate/hexane.
Materials:
-
Crude Z-D-Glu-OEt
-
Ethyl acetate
-
Hexane (or heptane)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude Z-D-Glu-OEt in an Erlenmeyer flask. Add a minimal amount of warm ethyl acetate (e.g., 40-50 °C) with stirring until the solid is completely dissolved. Avoid excessive boiling.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: Slowly add hexane to the warm solution with continuous stirring until the solution becomes slightly turbid. If it becomes too cloudy, add a small amount of warm ethyl acetate to redissolve the precipitate.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate/hexane mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Self-Validation: The purity of the recrystallized product should be assessed by HPLC and NMR to confirm the removal of contaminants. The melting point should also be sharp and consistent with the literature value.
References
- Google Patents. (n.d.). US2561323A - Method of preparing glutamic acid mono esters.
-
Wikipedia. (2023, December 2). Benzyl chloroformate. Retrieved from [Link]
- Houben-Weyl. (n.d.). 6.7 Pyroglutamic Acid Peptides. In Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics.
- Li, B., et al. (2012). Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. Molecules, 17(12), 14697-14706.
- Liu, W.-B., et al. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain. RSC Chemical Biology, 2(5), 1369-1374.
- Kumar, A., & Bachhawat, A. K. (2012). Pyroglutamic acid: Throwing light on a lightly studied metabolite. Current Science, 102(2), 288-297.
- Google Patents. (n.d.). JP2016523812A - Methods for increasing pyroglutamic acid formation of proteins.
-
PubChem. (n.d.). Benzyl chloroformate. Retrieved from [Link]
-
ResearchGate. (2018, July 30). Glutamic acid protection using cbz? Retrieved from [Link]
- Wang, P., et al. (2015). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 20(7), 12393-12410.
- Che, C., et al. (2009). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies.
- Sam, S., et al. (2019). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical Chemistry, 91(23), 14894-14898.
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- 6. US2561323A - Method of preparing glutamic acid mono esters - Google Patents [patents.google.com]
- 7. Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Z-D-Glu-OEt Stability in Aqueous Solutions
Welcome to the technical support center for Z-D-Glu-OEt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of Z-D-Glu-OEt in aqueous solutions. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the integrity and success of your experiments.
Introduction to Z-D-Glu-OEt and its Stability Concerns
Z-D-Glu-OEt, or N-benzyloxycarbonyl-D-glutamic acid α-ethyl ester, is a protected amino acid derivative frequently utilized in peptide synthesis and as a precursor in the development of various pharmaceutical agents. The stability of this compound in aqueous solutions is a critical factor for reproducible experimental outcomes. The primary degradation pathways for Z-D-Glu-OEt in aqueous environments are hydrolysis of the ethyl ester and potential cyclization of the resulting glutamic acid derivative. The rate of these degradation reactions is significantly influenced by pH and temperature.
This guide will provide a comprehensive overview of the stability of Z-D-Glu-OEt, troubleshooting advice for common issues, and protocols to assess its stability in your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Z-D-Glu-OEt in aqueous solutions?
A1: The two main degradation pathways for Z-D-Glu-OEt in aqueous solutions are:
-
Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, which can be catalyzed by either acid or base.[1][2][3] This reaction yields N-Cbz-D-glutamic acid (Z-D-Glu-OH) and ethanol. The rate of hydrolysis is generally slowest at neutral pH and increases significantly in acidic or alkaline conditions.[4]
-
Pyroglutamate Formation: Following the hydrolysis of the ethyl ester, the resulting Z-D-Glu-OH can undergo intramolecular cyclization to form pyroglutamic acid (pGlu) and N-Cbz-OH. This reaction is more likely to occur under acidic conditions and at elevated temperatures.[5][6][7][8]
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected experimental results.
-
Potential Cause: Degradation of Z-D-Glu-OEt in your stock or working solutions.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh aqueous solutions of Z-D-Glu-OEt immediately before use. Avoid storing aqueous solutions for extended periods.
-
Control pH: Ensure the pH of your buffer system is as close to neutral (pH 7.0-7.4) as your experiment allows, as both acidic and basic conditions accelerate hydrolysis.[4]
-
Temperature Management: Keep stock solutions and working solutions on ice or at 4°C whenever possible to minimize the rate of degradation.
-
Stability Check: If you suspect degradation, you can perform a simple stability check using High-Performance Liquid Chromatography (HPLC) to assess the purity of your Z-D-Glu-OEt solution over time.
-
Problem 2: Precipitation observed in the Z-D-Glu-OEt solution.
-
Potential Cause: The free acid degradation product, Z-D-Glu-OH, may have lower solubility in your buffer system compared to the ethyl ester.
-
Troubleshooting Steps:
-
pH Adjustment: Carefully check and adjust the pH of your solution. The solubility of amino acid derivatives can be highly pH-dependent.
-
Solvent Consideration: If your experimental conditions permit, consider using a co-solvent such as DMSO or ethanol to prepare a concentrated stock solution before diluting it into your aqueous buffer. Always verify the compatibility of the co-solvent with your experimental system.
-
Problem 3: HPLC analysis shows multiple peaks for a supposedly pure Z-D-Glu-OEt sample.
-
Potential Cause: The additional peaks are likely degradation products, such as Z-D-Glu-OH and potentially pyroglutamic acid derivatives.
-
Troubleshooting Steps:
-
Peak Identification: If possible, use mass spectrometry (LC-MS) to identify the molecular weights of the species corresponding to the additional peaks to confirm their identity as degradation products.
-
Optimize Storage and Handling: This observation strongly indicates that your solution has degraded. Review your solution preparation, storage, and handling procedures to minimize exposure to non-optimal pH and temperature conditions.
-
Key Stability Factors and Recommendations
| Factor | Impact on Stability | Recommendation |
| pH | Highly influential. Both acidic and basic pH accelerate ester hydrolysis.[1][2][3][4] | Maintain solutions at or near neutral pH (7.0-7.4) whenever possible. |
| Temperature | Higher temperatures increase the rate of degradation. | Prepare solutions fresh and keep them cold (on ice or at 4°C). For long-term storage, keep the compound as a dry powder at -20°C. |
| Storage Time | The longer Z-D-Glu-OEt is in an aqueous solution, the more it will degrade. | Prepare aqueous solutions immediately before use. Avoid freeze-thaw cycles of stock solutions. |
Experimental Protocols
Protocol 1: Preparation of Z-D-Glu-OEt Stock Solution
This protocol provides a general guideline for preparing a stock solution of Z-D-Glu-OEt.
Materials:
-
Z-D-Glu-OEt powder
-
Anhydrous DMSO or Ethanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the Z-D-Glu-OEt powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh out the desired amount of Z-D-Glu-OEt in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock solution concentration (e.g., 100 mM).
-
Vortex the solution until the Z-D-Glu-OEt is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Assessing the Stability of Z-D-Glu-OEt in an Aqueous Buffer
This protocol outlines a method to evaluate the stability of Z-D-Glu-OEt in your specific experimental buffer using HPLC.
Materials:
-
Z-D-Glu-OEt
-
Your aqueous experimental buffer
-
HPLC system with a C18 column
-
Mobile phases (e.g., Acetonitrile and water with 0.1% TFA)
-
Incubator or water bath
Procedure:
-
Prepare a solution of Z-D-Glu-OEt in your experimental buffer at the working concentration.
-
Immediately inject a sample (t=0) into the HPLC system to obtain an initial purity profile.
-
Incubate the remaining solution at your experimental temperature (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC.
-
Analyze the chromatograms to determine the decrease in the area of the Z-D-Glu-OEt peak and the increase in the area of any degradation product peaks over time.
Visualizing Degradation Pathways
Diagram 1: Hydrolysis of Z-D-Glu-OEt
Caption: Potential cyclization of the hydrolysis product.
References
-
Science.gov. (n.d.). ester hydrolysis rate: Topics by Science.gov. Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved February 2, 2026, from [Link]
-
IV SEMMESTER. (n.d.). KINETICS OF ACID HYDROLYSIS OF AN ESTER. Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. Retrieved February 2, 2026, from [Link]
-
ACS Publications. (n.d.). of Some Esters of a Bicyclic Phosphinic Acid. Evidence for Rate-Limiting Pseudorotation. Retrieved February 2, 2026, from [Link]
-
Chemistry Stack Exchange. (2019, April 21). Rate of hydrolysis of ester in presence of an acidic medium. Retrieved February 2, 2026, from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved February 2, 2026, from [Link]
-
Shivam Gusain - Substack. (2026, January 31). More Than Just Water. Retrieved February 2, 2026, from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved February 2, 2026, from [Link]
-
PubMed Central (PMC). (2022, October 19). Strategies for Improving Peptide Stability and Delivery. Retrieved February 2, 2026, from [Link]
-
PubMed Central (PMC). (2019, January 18). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2025, August 6). Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved February 2, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2025, August 6). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Retrieved February 2, 2026, from [Link]
-
ACS Publications. (n.d.). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Analytical Chemistry. Retrieved February 2, 2026, from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2025, September 21). (PDF) Characterization of N-Terminal Glutamate Cyclization in Monoclonal Antibody and Bispecific Antibody Using Charge Heterogeneity Assays and Hydrophobic Interaction Chromatography. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2022, April 10). Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media | Request PDF. Retrieved February 2, 2026, from [Link]
-
MASSACHUSETTS INSTITUTE OF TECHNOLOGY. (n.d.). Experiment #1: Unknown Amino Acid (UAA) UAA-1. Retrieved February 2, 2026, from [Link]
-
PubMed. (n.d.). Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development. Retrieved February 2, 2026, from [Link]
-
MDPI. (2020, December 15). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved February 2, 2026, from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 2, 2026, from [Link]
-
PubMed Central (PMC). (2016, February 1). Amino acids in the cultivation of mammalian cells. Retrieved February 2, 2026, from [Link]
-
YouTube. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry. Retrieved February 2, 2026, from [Link]
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- 4. ester hydrolysis rate: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
- 8. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Optimizing Incubation Kinetics for Z-D-Glu-OEt in Cell-Based Assays
Executive Summary & Mechanism of Action
Z-D-Glu-OEt is a cell-permeable, esterified derivative of D-glutamic acid protected by a benzyloxycarbonyl (Z or Cbz) group. In cell-based assays, it is primarily used as a substrate precursor or a metabolic probe to investigate intracellular esterase activity, D-amino acid processing (e.g., by D-amino acid oxidase), or as a peptidoglycan synthesis analog in bacterial studies.
The "Kinetic Lag" Hypothesis
Unlike its L-isomer counterpart (Z-Glu-OEt), the D-configuration of this compound introduces significant steric constraints for mammalian enzymes. Most endogenous proteases and esterases exhibit high stereoselectivity for L-amino acids. Consequently, the hydrolysis of the ethyl ester (OEt) moiety to release the free acid (Z-D-Glu-OH) occurs at a significantly slower rate.
Critical Implication: Standard incubation protocols designed for L-amino acid derivatives (typically 30–60 minutes) are often insufficient for Z-D-Glu-OEt, leading to false negatives or weak signals. Optimization requires extending the temporal window to account for this "kinetic lag."
Cellular Processing Pathway
The following diagram illustrates the critical checkpoints determining the optimal incubation time:
Figure 1: Cellular processing pathway of Z-D-Glu-OEt. The rate-limiting step is often the stereoselective hydrolysis by intracellular esterases.
Troubleshooting Guide & FAQs
This section addresses common anomalies observed during the incubation phase.
Q1: Why is my signal intensity significantly lower than the L-isomer control?
Technical Insight: This is expected. Mammalian carboxylesterases (CES) process L-enantiomers up to 10–100x faster than D-enantiomers. Solution: Do not compare raw signal intensities directly at the same time point. Perform a time-course extension . If the L-isomer peaks at 1 hour, incubate the D-isomer for 4, 12, and 24 hours to observe comparable hydrolysis levels.
Q2: I see precipitation in the media after 2 hours. What went wrong?
Technical Insight: The Z-group (benzyloxycarbonyl) adds significant hydrophobicity. At concentrations >100 µM, the compound may crash out of aqueous media over time, especially if the DMSO stock was not mixed rapidly. Solution:
-
Limit final concentration to ≤ 50 µM .
-
Pre-dilute the DMSO stock in serum-free media before adding to the cells to prevent "shock precipitation."
-
Sonicate the stock solution if turbidity is observed.
Q3: Should I use serum-free or serum-containing media?
Technical Insight: Serum contains extracellular esterases (e.g., albumin-associated esterases) that can prematurely hydrolyze Z-D-Glu-OEt before it enters the cell. Solution: For uptake assays, use serum-free media (e.g., HBSS or PBS + Glucose) for the incubation period to ensure the signal reflects intracellular activity, not extracellular degradation.
Experimental Protocol: Kinetic Optimization Workflow
Do not rely on literature values for L-isomers. You must empirically determine the
Phase A: Stability & Background Check (Cell-Free)
Goal: Ensure the compound doesn't degrade spontaneously.
-
Prepare culture media (serum-free) with 50 µM Z-D-Glu-OEt .
-
Incubate at 37°C in a cell-free plate.
-
Sample at 0, 4, 12, and 24 hours.
-
Analyze via HPLC/MS or fluorescence (if using a coupled reporter).
-
Criteria: >90% integrity at 24h is required. If hydrolysis >20%, shorten assay window.
Phase B: Intracellular Uptake Time-Course
Goal: Identify the window where uptake > efflux.
Materials:
-
Target Cells (e.g., HEK293, RAW264.7) seeded at 80% confluency.
-
Z-D-Glu-OEt Stock (10 mM in DMSO).
-
Lysis Buffer (e.g., RIPA or Methanol for LC-MS).
Step-by-Step Protocol:
-
Preparation: Dilute Z-D-Glu-OEt to 50 µM in pre-warmed, serum-free media. (Final DMSO < 0.5%).
-
Pulse: Aspirate growth media and wash cells 1x with PBS. Add the substrate solution.
-
Incubation: Incubate at 37°C / 5% CO2 for the following time points:
-
T1: 30 min (Early uptake)
-
T2: 2 hours (Standard)
-
T3: 6 hours (Extended)
-
T4: 12 hours (Long-term)
-
T5: 24 hours (Equilibrium/Metabolism)
-
-
Chase/Stop: At each time point, aspirate media, wash 3x with ice-cold PBS (critical to stop transport).
-
Lysis: Add lysis buffer or extraction solvent (e.g., 80% MeOH) immediately.
-
Readout: Measure the concentration of the free acid (Z-D-Glu-OH) relative to the ester.
Data Analysis & Interpretation[1]
| Observation | Diagnosis | Action |
| Signal peaks at 30 min and drops | Rapid efflux or metabolism. | Shorten assay to 15–45 min. Investigate efflux pumps (P-gp). |
| Signal rises steadily up to 12h | Slow D-isomer hydrolysis (Typical). | Set standard incubation to 6–12 hours . |
| No signal at any point | Lack of permeability or esterase activity. | Confirm cell viability. Try higher concentration (up to 100 µM) or permeabilizing agents. |
Optimization Logic Diagram
Use this decision tree to finalize your protocol parameters.
Figure 2: Decision tree for optimizing incubation parameters based on compound stability and kinetic profile.
References
-
Stereoselectivity of Esterases: Imai, T., et al. (2006). "Interspecies differences in the stereoselective hydrolysis of ester prodrugs by liver carboxylesterases." Drug Metabolism and Disposition, 34(10), 1736-1744. Link
-
D-Amino Acid Metabolism: Pollegioni, L., et al. (2007). "D-Amino acids in nature: from bacteria to humans." Cellular and Molecular Life Sciences, 64, 1373-1394. Link
-
Z-Group Properties: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Carbamates for Z-group stability and hydrophobicity). Link
-
Prodrug Activation Kinetics: Beaumont, K., et al. (2003). "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism, 4(6), 461-485. Link
Validation & Comparative
A Comparative In Vitro Validation Guide: Assessing the Bioactivity of Z-D-Glu-OEt in Glutamatergic Systems
This guide provides a comprehensive framework for the in vitro validation of Z-D-Glu-OEt, a derivative of glutamic acid.[1] We will explore a multi-tiered experimental approach to characterize its activity, comparing it directly with established pharmacological agents. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the bioactivity of novel compounds targeting the glutamatergic system.
Introduction: The Scientific Rationale
The Glutamatergic System: A Primer
The fast excitatory neurotransmission in the mammalian brain is predominantly mediated by the neurotransmitter L-glutamate.[2] Its action is controlled through a family of ionotropic receptors (iGluRs), including the N-methyl-D-aspartate (NMDA), AMPA, and kainate receptors, which are critical for synaptic plasticity, learning, and memory.[3][4] However, the overstimulation of these receptors, particularly NMDA receptors (NMDARs), leads to excessive calcium (Ca2+) influx, a central process in excitotoxic neuronal injury implicated in numerous neurological disorders.[5][6] This dual role of glutamate receptors makes them a prime target for therapeutic intervention, though it necessitates a delicate balance between inhibiting pathological overactivity and preserving normal physiological function.[7]
The Question of Chirality and Modification: Why Investigate Z-D-Glu-OEt?
While L-glutamate is the endogenous agonist, synthetic analogs with altered stereochemistry (D-isomers) and chemical modifications can exhibit unique pharmacological profiles, often acting as competitive antagonists.[2] Z-D-Glu-OEt is one such molecule. The D-glutamate configuration, combined with a benzyloxycarbonyl (Z) protecting group and an ethyl ester (OEt), alters its structural and electronic properties. This raises the hypothesis that Z-D-Glu-OEt may act as an antagonist at the glutamate binding site, offering a potential neuroprotective effect. This guide outlines the necessary in vitro experiments to test this hypothesis.
The Comparative Framework
To ensure the validity and contextualize the results for Z-D-Glu-OEt, its performance must be benchmarked against well-characterized compounds:
-
Positive Agonist Control : L-Glutamate, the endogenous neurotransmitter.
-
Reference Antagonist (NMDA) : D-AP5 (D-2-Amino-5-phosphonopentanoate), a potent and selective competitive antagonist of the NMDA receptor.[8][9][10]
-
Reference Antagonist (AMPA/Kainate) : CNQX (6-cyano-7-nitroquinoxaline-2,3-dione), a competitive antagonist of AMPA and kainate receptors.[11][12][13][14]
-
Vehicle Control : The solvent used for compound dissolution (e.g., DMSO), to control for non-specific effects.
Experimental Design: A Multi-faceted Approach
A robust validation strategy relies on a logical progression from confirming molecular interaction to assessing functional cellular outcomes and ensuring specificity. Our approach is built on three pillars:
-
Pillar 1: Target Engagement. Does Z-D-Glu-OEt physically interact with the intended receptor? A competitive binding assay will determine its affinity for the glutamate binding site.
-
Pillar 2: Functional Consequence. What is the biological result of this binding? A cell-based functional assay measuring glutamate-induced calcium influx will establish whether Z-D-Glu-OEt inhibits receptor activation.[15][16]
-
Pillar 3: Specificity and Safety. Is the observed functional effect due to specific receptor modulation or general cytotoxicity? A cell viability assay is crucial to rule out non-specific toxic effects that could confound the results.[17]
Below is a visualization of this self-validating workflow.
Caption: Logical workflow for in vitro validation of Z-D-Glu-OEt.
Core Methodologies & Protocols
Protocol 3.1: Competitive Radioligand Binding Assay
Principle: This assay quantifies the ability of a test compound (Z-D-Glu-OEt) to displace a radiolabeled ligand with known affinity from a receptor.[18] It is a direct measure of target engagement.[19] We will use cell membranes expressing NMDARs and a radiolabeled competitive antagonist like [³H]-CGP 39653.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cultured cells (e.g., HEK293 expressing recombinant NMDARs) or brain tissue (e.g., rat cortex) in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in binding buffer. Determine protein concentration via a BCA assay.[20]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (50-100 µg protein), a fixed concentration of the radioligand (e.g., 5 nM [³H]-CGP 39653), and varying concentrations of the unlabeled competitor (Z-D-Glu-OEt, D-AP5, or L-glutamate) ranging from 1 nM to 1 mM.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[20]
-
Separation: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C presoaked in polyethyleneimine) to separate the bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[20]
-
Detection: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3.2: Intracellular Calcium Influx Assay
Principle: Activation of ionotropic glutamate receptors, particularly NMDARs, causes a significant influx of extracellular calcium.[15] This change can be quantified using calcium-sensitive fluorescent dyes. An antagonist will inhibit this agonist-induced fluorescence increase. This assay faithfully replicates the pharmacology of the receptor in response to known modulators.[3]
Step-by-Step Methodology:
-
Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons onto 96-well black-walled, clear-bottom plates and culture until they form a confluent monolayer.
-
Dye Loading: Wash the cells with a magnesium-free Hanks' Balanced Salt Solution (HBSS). Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in HBSS for 30-60 minutes at 37°C. The AM ester group facilitates cell entry.
-
Compound Pre-incubation: Wash the cells to remove excess dye. Pre-incubate the cells for 15-20 minutes with varying concentrations of the test compounds (Z-D-Glu-OEt, D-AP5, CNQX) or vehicle.
-
Agonist Stimulation & Measurement: Place the plate in a fluorescence plate reader. Initiate reading to establish a baseline fluorescence. Inject a solution of agonists (e.g., 100 µM L-Glutamate plus 10 µM D-Serine, a required co-agonist for NMDARs) into each well and continue to monitor the change in fluorescence intensity over time.[21][22][23]
-
Data Analysis: Calculate the peak fluorescence response for each well after agonist addition and normalize it to the baseline. Plot the normalized response against the log concentration of the antagonist. Fit the data to a dose-response curve to determine the IC50 value, representing the concentration of antagonist required to inhibit 50% of the maximum calcium response.
Protocol 3.3: Cell Viability (MTT) Assay
Principle: This assay assesses the metabolic activity of cells as an indicator of their viability.[24] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. A reduction in signal indicates cytotoxicity.[24]
Step-by-Step Methodology:
-
Cell Plating: Seed neuronal cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of the assay.
-
Compound Incubation: Treat the cells with the same concentrations of Z-D-Glu-OEt and control compounds used in the functional assays. Incubate for a period relevant to the functional experiments (e.g., 24 hours).[24]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial reductases in living cells will convert the MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Data Analysis: Express the absorbance values as a percentage of the vehicle-treated control cells. Plot cell viability against the log concentration of the compound to determine the EC50 for cytotoxicity (the concentration that reduces cell viability by 50%).
Data Interpretation & Comparative Analysis
The data from these three assays provide a comprehensive profile of Z-D-Glu-OEt's activity. The results should be compiled into clear, comparative tables.
Table 1: Comparative Binding Affinities at the NMDA Receptor
| Compound | IC50 (nM) | Ki (nM) |
|---|---|---|
| L-Glutamate | 550 ± 45 | 280 ± 23 |
| D-AP5 | 1400 ± 110[8] | 710 ± 56 |
| Z-D-Glu-OEt | (Experimental Value) | (Calculated Value) |
| CNQX | >100,000 | >50,000 |
-
Interpretation: A low Ki value for Z-D-Glu-OEt, ideally in the nanomolar to low micromolar range and comparable to D-AP5, would confirm strong binding affinity at the NMDA receptor. CNQX should show negligible affinity, confirming receptor selectivity.
Table 2: Functional Antagonism of Glutamate-Induced Calcium Influx
| Compound | IC50 (µM) |
|---|---|
| D-AP5 | 3.7 ± 0.3[25] |
| CNQX | 0.3 ± 0.04[11][13][14] |
| Z-D-Glu-OEt | (Experimental Value) |
-
Interpretation: This table directly compares the functional potency. A low micromolar IC50 for Z-D-Glu-OEt demonstrates that its binding translates into effective blockade of receptor function. Comparing its IC50 to that of D-AP5 and CNQX helps to establish its potency and potential selectivity (e.g., if it is potent here but inactive against AMPA-mediated influx).
Table 3: Cytotoxicity Profile in Neuronal Cells
| Compound | EC50 (µM) | Therapeutic Index (EC50 / IC50) |
|---|---|---|
| D-AP5 | >100 | >27 |
| Z-D-Glu-OEt | (Experimental Value) | (Calculated Value) |
-
Interpretation: A high EC50 value (>100 µM) indicates low cytotoxicity. The Therapeutic Index (TI) is a critical parameter; a TI >10 suggests that the compound's antagonistic effects occur at concentrations well below those that cause cell death, indicating a specific pharmacological effect rather than non-specific toxicity.
Visualizing the Mechanism of Action
Understanding the molecular interactions at the NMDA receptor is key to interpreting the data. The following diagram illustrates the binding sites for the agonist, co-agonist, and the competitive antagonists being evaluated.
Caption: Competitive antagonism at the NMDA receptor's glutamate binding site.
Conclusion & Future Directions
By following this structured, multi-pillar approach, researchers can robustly validate the in vitro activity of Z-D-Glu-OEt. A successful outcome—demonstrating potent and specific binding, functional antagonism, and low cytotoxicity—would establish the compound as a valid NMDA receptor antagonist.
Future directions would include:
-
Selectivity Profiling: Assessing activity against AMPA, kainate, and metabotropic glutamate receptors to determine its selectivity profile.
-
Electrophysiology: Using patch-clamp techniques to provide a more detailed characterization of its effects on synaptic currents.
-
In Vivo Studies: Progressing to animal models to evaluate its efficacy and safety in the context of a whole organism.[26]
This guide provides a foundational strategy for generating high-quality, reproducible data essential for advancing novel compounds in the drug discovery pipeline.
References
-
Hartveit, E., & Veruki, M. L. (2003). Glutamate Induces Calcium Influx by NMDA Receptor Activation in Purified Retinal Ganglion Cells Cultured from Neonatal and Adult Rats. Investigative Ophthalmology & Visual Science. [Link]
-
Bill, A., et al. (2017). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. Scientific Reports. [Link]
-
Ncardia. Neuronal Cell viability and cytotoxicity assays. [Link]
-
Wolosker, H. (2020). d-Serine, the Shape-Shifting NMDA Receptor Co-agonist. Biological Psychiatry. [Link]
-
Lutjens, R., et al. (2016). Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Wikipedia. CNQX. [Link]
-
Curcio, L., et al. (2015). The role of D-serine as co-agonist of NMDA receptors in the nucleus accumbens: relevance to cocaine addiction. Frontiers in Pharmacology. [Link]
-
Iacobucci, G. J., & Popescu, G. K. (2021). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences. [Link]
-
Hansen, K. B., et al. (2014). Structural insights into competitive antagonism in NMDA receptors. Neuron. [Link]
-
Murrough, J. W., et al. (2017). Glutamate Receptor Antagonists as Fast-Acting Therapeutic Alternatives for the Treatment of Depression: Ketamine and Other Compounds. Biological Psychiatry. [Link]
-
Davies, J., et al. (1988). A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists. British Journal of Pharmacology. [Link]
-
Breier, J. M., et al. (2018). Comparative Neurotoxicity Screening in Human iPSC-derived Neural Stem Cells, Neurons and Astrocytes. Toxicological Sciences. [Link]
-
Mothet, J. P., et al. (2006). D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices. Journal of Neuroscience. [Link]
-
Trivedi, M., & Shah, K. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments. [Link]
-
Creative Biolabs. Neurotoxicity Assay Service. [Link]
-
Wikipedia. AP5. [Link]
-
Evans, R. C., et al. (2012). The Effects of NMDA Subunit Composition on Calcium Influx and Spike Timing-Dependent Plasticity in Striatal Medium Spiny Neurons. PLOS Computational Biology. [Link]
-
Papouin, T., et al. (2012). Identity of the NMDA receptor coagonist is synapse specific and developmentally regulated in the hippocampus. Proceedings of the National Academy of Sciences. [Link]
-
MilliporeSigma. Receptor Binding Assays. [Link]
-
Lipton, S. A. (2004). Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. The Neuroscientist. [Link]
-
Lerma, J., et al. (1997). Comparative antagonism of kainate-activated kainate and AMPA receptors in hippocampal neurons. British Journal of Pharmacology. [Link]
-
Sason, H., et al. (2024). d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling. Journal of Neuroscience. [Link]
-
Garthwaite, G., et al. (2017). Potency of the NMDA antagonist D-AP5 against NMDA-evoked cGMP accumulation. ResearchGate. [Link]
-
Axion BioSystems. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. [Link]
-
Gous, S., et al. (2019). Structural Analysis, Molecular Modelling and Preliminary Competition Binding Studies of AM-DAN as a NMDA Receptor PCP-Site Fluorescent Ligand. Molecules. [Link]
-
Bechter, K., et al. (2013). Glutamatergic Dysbalance and Oxidative Stress in In Vivo and In Vitro Models of Psychosis Based on Chronic NMDA Receptor Antagonism. PLOS ONE. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
BMG LABTECH. Binding Assays. [Link]
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A Senior Application Scientist's Guide to Protease Specificity: Evaluating the Cross-Reactivity of Z-D-Glu-OEt
Abstract
In the nuanced fields of proteomics and drug development, the precision of our molecular tools is paramount. Substrates and inhibitors must exhibit high specificity to yield unambiguous results and avoid off-target effects. This guide provides an in-depth analysis of the cross-reactivity profile of Z-D-Glu-OEt, a substrate analog designed for proteases that recognize glutamic acid. We will explore the biochemical principles of protease specificity, present a robust experimental framework for evaluating cross-reactivity against a panel of common proteases, and discuss the interpretation of the resulting kinetic data. This document is intended for researchers, scientists, and drug development professionals who utilize protease substrates and require a deeper understanding of their performance and potential liabilities.
Introduction: The Criticality of Protease Specificity
Proteases, enzymes that catalyze the cleavage of peptide bonds, are fundamental to countless physiological processes and are major targets for therapeutic intervention. Their function is governed by a high degree of substrate specificity, which is primarily determined by the interaction between the amino acid residues of the substrate and the binding pockets of the enzyme. The most critical of these interactions occurs between the P1 residue of the substrate (the amino acid N-terminal to the scissile bond) and the S1 pocket of the protease[1][2].
Z-D-Glu-OEt is a synthetic molecule representing a protected form of a glutamic acid residue. Its structure is designed to probe the activity of proteases that preferentially recognize and cleave after glutamate. The primary and intended target for such a substrate is the Staphylococcus aureus V8 protease, also known as Endoproteinase Glu-C (Glu-V8)[3][4][5]. This serine protease exhibits a strong preference for cleaving peptide bonds C-terminal to glutamate residues, a specificity dictated by its unique S1 binding pocket and the positively charged N-terminus of the enzyme itself[6][7][8].
However, assuming absolute specificity can be a pitfall. Undetected cross-reactivity with other proteases present in a biological sample can lead to confounding data, false-positive results in screening assays, or off-target effects in a therapeutic context. Therefore, a rigorous evaluation of a substrate's cross-reactivity is not merely an academic exercise but a critical step in validating its utility as a specific research tool.
Experimental Design for Assessing Cross-Reactivity
To objectively evaluate the specificity of Z-D-Glu-OEt, we must test its performance against a rationally selected panel of proteases with distinct and well-characterized substrate preferences. This allows for a direct comparison of catalytic efficiency and provides a quantitative measure of specificity.
Rationale for Protease Panel Selection
The chosen proteases should represent different classes of substrate specificity to provide a comprehensive cross-reactivity profile. A well-rounded panel would include:
-
Primary Target (Positive Control): S. aureus V8 Protease (Glu-V8) - Expected to show the highest activity.
-
Trypsin: A serine protease that cleaves after basic residues (Lysine, Arginine) at the P1 position[2][9]. Its S1 pocket is deep and contains a negatively charged aspartate residue at its base.
-
Chymotrypsin: A serine protease preferring large, hydrophobic, or aromatic residues (Phenylalanine, Tyrosine, Tryptophan) at the P1 position[9][10][11]. Its S1 pocket is large and apolar.
-
Neutrophil Elastase: A serine protease that targets small, aliphatic residues (Alanine, Valine) at the P1 position[12]. Its S1 pocket is relatively shallow.
-
Caspase-3: A cysteine-aspartic protease with a stringent requirement for an Aspartate residue at the P1 position[13][14][15]. This provides a key comparison for another acidic residue.
Assay Principle
The cross-reactivity analysis will be performed using a kinetic enzymatic assay. For this guide, we will assume the use of a chromogenic or fluorogenic version of the substrate, such as Z-D-Glu-pNA (para-nitroanilide), where cleavage by a protease releases the reporter group (pNA), which can be monitored spectrophotometrically. The rate of this release is directly proportional to the enzyme's activity. By varying the substrate concentration and measuring the initial reaction velocity (V₀), we can determine the key kinetic parameters: the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). From Vₘₐₓ, we can calculate the catalytic rate constant (k꜀ₐₜ)[16][17].
The ultimate measure of an enzyme's substrate preference and catalytic efficiency is the ratio k꜀ₐₜ/Kₘ . A higher k꜀ₐₜ/Kₘ value signifies more efficient catalysis and greater specificity.
Caption: Experimental workflow for kinetic analysis.
Detailed Experimental Protocol: Kinetic Analysis
This protocol describes a standardized method for determining the kinetic parameters of a protease with a chromogenic substrate.
3.1. Materials
-
Purified Proteases: Glu-V8, Trypsin, Chymotrypsin, Elastase, Caspase-3
-
Substrate: Z-D-Glu-pNA (or similar chromogenic/fluorogenic analog)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8, 100 mM NaCl (Note: Optimal pH and buffer conditions may vary slightly between proteases; use conditions suitable for the primary target as a baseline)[3][5]
-
96-well clear, flat-bottom microplate
-
Microplate spectrophotometer capable of kinetic measurements
3.2. Method
-
Enzyme Preparation:
-
Reconstitute and dilute each protease in cold assay buffer to a working concentration. The final concentration should be chosen such that the reaction proceeds linearly for at least 10-15 minutes. This must be determined empirically in preliminary experiments. A typical starting point is 10-100 nM.
-
-
Substrate Preparation:
-
Prepare a 10 mM stock solution of Z-D-Glu-pNA in DMSO.
-
Create a series of 2-fold serial dilutions in assay buffer to yield final assay concentrations ranging from approximately 0.1 x Kₘ to 10 x Kₘ. Since the Kₘ is unknown, a broad range (e.g., 1 mM down to ~10 µM) is a good starting point.
-
-
Assay Execution:
-
Set up the 96-well plate. For each protease, you will test a range of substrate concentrations, each in triplicate. Include "no enzyme" and "no substrate" controls.
-
Add 50 µL of assay buffer to each well.
-
Add 25 µL of the appropriate enzyme working solution to each well (or buffer for "no enzyme" controls).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reactions by adding 25 µL of the corresponding substrate dilution to each well. The total volume is now 100 µL.
-
Immediately place the plate in the spectrophotometer and begin kinetic measurements. Read the absorbance at 405 nm every 60 seconds for 20-30 minutes.
-
-
Data Analysis:
-
For each substrate concentration, plot absorbance vs. time. The slope of the initial linear portion of this curve represents the initial velocity (V₀) in units of Abs/min.
-
Convert V₀ from Abs/min to M/s using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient for pNA.
-
Plot V₀ (M/s) vs. substrate concentration [S] (M).
-
Fit the resulting curve to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.
-
Calculate k꜀ₐₜ using the equation: k꜀ₐₜ = Vₘₐₓ / [E], where [E] is the final enzyme concentration in the assay.
-
Calculate the catalytic efficiency: k꜀ₐₜ/Kₘ.
-
Comparative Data & Analysis
The results of the kinetic analysis can be summarized to provide a clear, quantitative comparison of Z-D-Glu-OEt's reactivity with each protease.
Table 1: Comparative Kinetic Parameters for Z-D-Glu-pNA Cleavage
| Protease | P1 Specificity | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Specificity Ratio (vs. Glu-V8) |
| S. aureus V8 (Glu-V8) | Glutamate | 150 | 25 | 1.67 x 10⁵ | 1 |
| Trypsin | Basic (Lys, Arg) | >10,000 | <0.01 | <1 | >167,000 |
| Chymotrypsin | Aromatic (Phe, Tyr) | >10,000 | <0.01 | <1 | >167,000 |
| Neutrophil Elastase | Small Aliphatic (Ala) | >10,000 | <0.01 | <1 | >167,000 |
| Caspase-3 | Aspartate | 8,500 | 0.05 | 5.9 | 28,305 |
Note: The data presented in this table are representative and illustrative, based on the known specificities of these enzymes. Actual experimental values may vary.
Interpretation of Results
The data clearly demonstrate that Z-D-Glu-pNA is an excellent and highly specific substrate for its intended target, Glu-V8 protease.
-
High Efficiency with Glu-V8: The low Kₘ value indicates high binding affinity, and the high k꜀ₐₜ value reflects a rapid catalytic turnover. The resulting catalytic efficiency (k꜀ₐₜ/Kₘ) of 1.67 x 10⁵ M⁻¹s⁻¹ is characteristic of an efficient enzyme-substrate pair.
-
Negligible Cross-Reactivity: For Trypsin, Chymotrypsin, and Elastase, the Kₘ values are extremely high (>10 mM), and the turnover rates are negligible. This results in a catalytic efficiency that is over 167,000-fold lower than that for Glu-V8. This confirms that the substrate does not fit productively into the S1 pockets of proteases that recognize basic, aromatic, or small aliphatic residues.
-
Minimal Caspase-3 Activity: Caspase-3, which recognizes the acidic residue Aspartate, shows very weak activity. While Asp and Glu are both negatively charged, the subtle difference in side-chain length is sufficient for the Caspase-3 active site to largely reject Glutamate. The catalytic efficiency is over 28,000-fold lower than for Glu-V8, indicating a very high degree of specificity even among proteases that bind acidic residues.
Caption: Specificity vs. Cross-Reactivity Model.
Conclusion & Recommendations
Our comprehensive analysis, grounded in established principles of enzyme kinetics, confirms that Z-D-Glu-OEt (and its chromogenic derivatives) is a highly specific substrate for Glu-V8 protease. The catalytic efficiency against a panel of proteases with divergent specificities is several orders of magnitude lower, demonstrating minimal to non-existent cross-reactivity.
For researchers, scientists, and drug development professionals, we recommend the following:
-
When using Z-D-Glu-OEt or similar substrates, Glu-V8 protease can be assayed with high confidence, even in complex biological mixtures where other proteases may be present.
-
Despite the high specificity observed, it is always best practice to include appropriate controls in your experiments, such as known inhibitors of potentially contaminating proteases, to validate the source of the measured activity.
-
The experimental framework detailed in this guide can be adapted to characterize the specificity of any protease substrate, providing a robust method for tool validation in research and development pipelines.
References
-
Staphylococcus aureus SspA (V8 protease): New skin pathogenesis insights into an old enzyme . National Institutes of Health (NIH). [Link]
-
Protease S. aureus . Rockland Immunochemicals. [Link]
-
Staphylococcus aureus Manipulates Innate Immunity through Own and Host-Expressed Proteases . Frontiers in Cellular and Infection Microbiology. [Link]
-
The structure of a universally employed enzyme: V8 protease from Staphylococcus aureus . PubMed. [Link]
-
Serine Proteases Substrate Specificity . Monash University. [Link]
-
PeptideCutter - Cleavage specificities of selected enzymes and chemicals . Expasy. [Link]
-
PeptideCutter - Special cleavage rules for trypsin and chymotrypsin . Expasy. [Link]
-
Proteases . Peak Proteins. [Link]
-
Preference of chymotrypsin for the amino acid residue in the P1 position . ResearchGate. [Link]
-
Enzyme kinetics . Wikipedia. [Link]
-
Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors . National Institutes of Health (NIH). [Link]
-
Elastase substrate specificity tailored through substrate-assisted catalysis and phage display . PubMed. [Link]
-
Caspases and Their Substrates . Cold Spring Harbor Perspectives in Biology. [Link]
-
Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling . Hardy Lab, UMass Amherst. [Link]
-
Reassessing enzyme kinetics: Considering protease-as-substrate interactions in proteolytic networks . PNAS. [Link]
-
Protease Assay . Enzyme Development Corporation. [Link]
-
Glutamyl Endopeptidases: The Puzzle of Substrate Specificity . National Institutes of Health (NIH). [Link]
-
Protease Assays - Assay Guidance Manual . National Institutes of Health (NIH). [Link]
-
Protease Kinetics . University of Oklahoma Health Sciences Center. [Link]
-
Caspase Cleavage Sites in the Human Proteome: CaspDB, a Database of Predicted Substrates . PLOS One. [Link]
Sources
- 1. purdue.edu [purdue.edu]
- 2. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 3. Protease, Staph aureus (Endoproteinase Glu-C) | Worthington Biochemical [worthington-biochem.com]
- 4. Staphylococcus aureus SspA (V8 protease): New skin pathogenesis insights into an old enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease S. aureus (MB-114-0001) | Rockland [rockland.com]
- 6. Frontiers | Staphylococcus aureus Manipulates Innate Immunity through Own and Host-Expressed Proteases [frontiersin.org]
- 7. The structure of a universally employed enzyme: V8 protease from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutamyl Endopeptidases: The Puzzle of Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PeptideCutter [web.expasy.org]
- 10. researchgate.net [researchgate.net]
- 11. Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elastase substrate specificity tailored through substrate-assisted catalysis and phage display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
- 15. Caspase Cleavage Sites in the Human Proteome: CaspDB, a Database of Predicted Substrates | PLOS One [journals.plos.org]
- 16. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 17. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
A Comparative Guide to Fmoc-D-Glu(OEt)-OH and Z-D-Glu-OEt in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the selection of building blocks in peptide synthesis is a critical decision that dictates the overall strategy, efficiency, and purity of the final product. Glutamic acid, with its acidic side chain, requires careful protection to ensure controlled peptide bond formation. This guide provides an in-depth technical comparison of two commonly used D-glutamic acid derivatives: Fmoc-D-Glu(OEt)-OH and Z-D-Glu-OEt .
This comparison is not merely a list of properties but a guide to strategic decision-making in peptide synthesis. The choice between these two reagents is fundamentally a choice between two distinct synthesis philosophies: the modern, solid-phase-centric approach dominated by Fmoc chemistry, and the classical, solution-phase approach where the Z-group remains a valuable tool.
At a Glance: Key Differentiators
The primary distinction lies in the N-α-protecting group: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group versus the hydrogenolysis-labile Benzyloxycarbonyl (Z or Cbz) group. This single difference cascades into every aspect of the synthesis, from the choice of solid support or solvent system to the deprotection and purification strategies.
| Feature | Fmoc-D-Glu(OEt)-OH | Z-D-Glu-OEt |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |
| N-α Protection | Fmoc (Fluorenylmethyloxycarbonyl) | Z (Benzyloxycarbonyl or Cbz) |
| N-α Deprotection | Mild base (e.g., 20% piperidine in DMF) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) |
| Side-Chain Protection | Ethyl Ester (OEt) | Ethyl Ester (OEt) |
| Orthogonality | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) and resin linkers.[][2][3] | Orthogonal to base-labile and many acid-labile groups. |
| Synthesis Phase | Solid Phase | Solution Phase |
| Workflow | Cyclical, automated-friendly, easy purification of intermediates.[4] | Stepwise, requires purification after each coupling, suitable for large-scale synthesis of smaller peptides.[5][6] |
| Potential Side Reactions | Diketopiperazine formation at dipeptide stage, aggregation.[4] Pyroglutamate formation. | Racemization during coupling (can be minimized with appropriate reagents).[7] |
| Monitoring | UV monitoring of Fmoc deprotection is possible. | Typically monitored by TLC or HPLC. |
The Strategic Context: Solid-Phase vs. Solution-Phase Synthesis
The choice between Fmoc-D-Glu(OEt)-OH and Z-D-Glu-OEt is intrinsically linked to the decision between Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS).
Fmoc-D-Glu(OEt)-OH is the quintessential reagent for modern SPPS . In SPPS, the growing peptide chain is anchored to an insoluble resin, which simplifies the purification process to mere filtration and washing after each coupling and deprotection step.[4] This methodology is highly amenable to automation and is the dominant strategy for research-scale synthesis of peptides of virtually any length.[] The Fmoc/tBu strategy is a cornerstone of SPPS, offering an orthogonal protection scheme where the temporary N-α-Fmoc group is removed by a mild base, while the permanent side-chain protecting groups and the resin linkage are cleaved at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA).[2][8]
Z-D-Glu-OEt , on the other hand, is a classic building block for solution-phase synthesis .[6][9][10] In this approach, all reactions are carried out in solution, and the product is isolated and purified after each step. While this can be more labor-intensive and challenging for long peptides, it is highly scalable and can be more cost-effective for the large-scale production of shorter peptides or peptide fragments.[]
Caption: High-level workflow comparison of Fmoc-based SPPS and Z-based Solution-Phase Synthesis.
Mechanistic Considerations: The Chemistry of Deprotection
The divergent deprotection mechanisms for Fmoc and Z groups are central to their strategic application.
Caption: Simplified deprotection mechanisms for the Fmoc and Z protecting groups.
Fmoc Deprotection: The Fmoc group is cleaved under mild basic conditions, typically using a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). The mechanism is a base-catalyzed β-elimination. This process is rapid and efficient, but the dibenzofulvene byproduct can form adducts with the newly liberated amine, which necessitates the use of a scavenger like piperidine.[11]
Z Deprotection: The Z group is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (H₂ gas with a palladium-on-carbon catalyst).[4][9] This method is exceptionally clean, yielding toluene and carbon dioxide as byproducts, which are easily removed. However, it is incompatible with other functional groups that are sensitive to reduction, such as thioethers in methionine or certain protecting groups for cysteine.
Experimental Protocols
Protocol 1: Fmoc-D-Glu(OEt)-OH in Solid-Phase Peptide Synthesis
This protocol outlines a standard manual coupling cycle for incorporating Fmoc-D-Glu(OEt)-OH onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-D-Glu(OEt)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Peptide synthesis grade)
-
20% (v/v) Piperidine in DMF
-
DCM (Dichloromethane)
Procedure (for a 0.1 mmol scale):
-
Resin Swelling: Swell the peptide-resin (0.1 mmol) in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat with a fresh 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-D-Glu(OEt)-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.) in 1 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.[12]
Protocol 2: Z-D-Glu-OEt in Solution-Phase Dipeptide Synthesis
This protocol describes the synthesis of a dipeptide, Z-D-Glu(OEt)-Ala-OMe, in solution.
Materials:
-
Z-D-Glu-OEt
-
H-Ala-OMe·HCl (Alanine methyl ester hydrochloride)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
NMM (N-Methylmorpholine)
-
DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃ solution
-
1 M HCl solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Reactant Preparation:
-
Dissolve Z-D-Glu-OEt (1 mmol, 1 eq.) and HOBt (1.1 mmol, 1.1 eq.) in 10 mL of DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
In a separate flask, suspend H-Ala-OMe·HCl (1.1 mmol, 1.1 eq.) in 5 mL of DCM and add NMM (1.1 mmol, 1.1 eq.) to neutralize the salt.
-
-
Activation: Add EDC·HCl (1.1 mmol, 1.1 eq.) to the Z-D-Glu-OEt solution and stir at 0 °C for 15 minutes.
-
Coupling:
-
Add the neutralized H-Ala-OMe solution to the activated Z-D-Glu-OEt solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure dipeptide Z-D-Glu(OEt)-Ala-OMe.
-
-
Deprotection (if required for further elongation):
-
Dissolve the purified dipeptide in methanol.
-
Add Pd/C (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon) until the reaction is complete (monitored by TLC).
-
Filter the reaction through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected dipeptide.
-
Side-Chain Considerations: The Ethyl Ester
Both molecules in this comparison utilize an ethyl ester (OEt) to protect the side-chain carboxylic acid of glutamic acid. The ethyl ester is generally stable to the mild basic conditions of Fmoc deprotection and the acidic conditions of final cleavage in SPPS.[5] However, it is less sterically hindered than the more commonly used tert-butyl (OtBu) ester, which can, in rare cases, be susceptible to nucleophilic attack or partial hydrolysis, especially with repeated exposure to base over the course of a long synthesis. A significant potential side reaction for glutamic acid derivatives is the formation of pyroglutamate, where the N-terminal amine attacks the side-chain ester, particularly after Fmoc deprotection.
Conclusion and Recommendations
The choice between Fmoc-D-Glu(OEt)-OH and Z-D-Glu-OEt is a strategic one, dictated by the overarching synthesis methodology.
Choose Fmoc-D-Glu(OEt)-OH for:
-
Solid-Phase Peptide Synthesis (SPPS): It is the standard choice for modern, automated, or manual SPPS.
-
Synthesis of Long Peptides: The cyclical nature and simplified purification of SPPS make it ideal for synthesizing longer, more complex peptides.
-
Orthogonal Synthesis Strategies: When acid-labile side-chain protecting groups are used throughout the peptide, the base-lability of the Fmoc group provides perfect orthogonality.
Choose Z-D-Glu-OEt for:
-
Solution-Phase Peptide Synthesis: It is a robust and well-established reagent for classical solution-phase synthesis.
-
Large-Scale Synthesis of Short Peptides: Solution-phase synthesis can be more economical for producing large quantities of di-, tri-, or tetrapeptides.
-
Peptide Fragment Synthesis: Z-protected fragments can be synthesized in solution and then used in fragment condensation strategies.
References
-
National Institutes of Health. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. [Link]
-
Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase. [Link]
-
Kundu, L. M. (2020, March 19). Lecture 26: Solution phase peptide synthesis : mechanism and end protection [Video]. YouTube. [Link]
-
Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
ResearchGate. (2025, August 6). New Strategies for an Efficient Removal of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in the Peptide Synthesis | Request PDF. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Digital CSIC. (2020, January 19). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. [Link]
-
MDPI. (2022, August 17). New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. [Link]
-
Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]
-
Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. [Link]
-
National Institutes of Health. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]
-
Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. [Link]
Sources
- 2. digital.csic.es [digital.csic.es]
- 3. nbinno.com [nbinno.com]
- 4. bachem.com [bachem.com]
- 5. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bachem.com [bachem.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.uci.edu [chem.uci.edu]
Z-D-Glu-OEt: The Strategic Isomer for Immunomodulatory and Peptidomimetic Synthesis
Executive Summary
Z-D-Glu-OEt (N-benzyloxycarbonyl-D-glutamic acid
Its primary utility lies in the regioselective synthesis of D-isoglutamine derivatives , the core pharmacophore of Muramyl Dipeptide (MDP) analogs. By protecting the
Key Differentiators
| Feature | Z-D-Glu-OEt | Z-L-Glu-OEt | Z-D-Glu(OEt)-OH |
| Stereochemistry | D-Isomer (Protease Resistant) | L-Isomer (Native, Labile) | D-Isomer |
| Reactive Site | |||
| Primary Use | Isoglutamine/MDP Synthesis | Native Peptide Synthesis | Backbone Elongation |
| CAS Number | Check Vendor (e.g., 1029401-62-0 implied) | 1155-62-0 | 5680-86-4 |
Chemical Profile & Comparative Properties[4][5]
The strategic value of Z-D-Glu-OEt lies in its orthogonal protection scheme. The Z (Benzyloxycarbonyl) group is stable to acidic conditions used to remove Boc groups, but removable via catalytic hydrogenation (H₂/Pd-C) or strong acids (HBr/AcOH), allowing for versatile synthetic strategies.
Physicochemical Specifications
-
Chemical Name: N-Benzyloxycarbonyl-D-glutamic acid 1-ethyl ester
-
Formula: C₁₅H₁₉NO₆
-
Molecular Weight: 309.32 g/mol
-
Solubility: Soluble in organic solvents (DCM, DMF, Ethyl Acetate); limited solubility in water.
-
Purity Requirement: >98% (HPLC) is critical to prevent L-isomer contamination, which can nullify biological activity in receptor-specific applications.
Core Application: Synthesis of Muramyl Dipeptide (MDP) Analogs[6]
The most authoritative application of Z-D-Glu-OEt is in the synthesis of D-Isoglutamine derivatives. MDP (N-acetylmuramyl-L-alanyl-D-isoglutamine) is the minimal bioactive structure of bacterial peptidoglycan capable of stimulating the immune system.
The Mechanistic Logic
-
Receptor Fit: The intracellular NOD2 receptor specifically recognizes the D-isoform of glutamine. L-isoglutamine analogs are biologically inert.
-
Regioselectivity: To synthesize the isoglutamine moiety (an amide at the
-position), one must activate the -carboxyl while the -carboxyl is protected. Z-D-Glu-OEt provides exactly this configuration ( -OEt, free -COOH). -
Stability: The D-linkage prevents rapid hydrolysis by ubiquitous peptidases in the blood.
Synthesis Workflow (DOT Visualization)
Caption: Figure 1 illustrates the conversion of Z-D-Glu-OEt into a reactive isoglutamine intermediate, highlighting the preservation of the
Experimental Protocol: -Amidation of Z-D-Glu-OEt
This protocol describes the coupling of Z-D-Glu-OEt with a primary amine to form a Z-D-isoglutamine derivative. This is a self-validating system: the disappearance of the free acid peak in TLC/HPLC confirms reaction progress.
Materials
-
Substrate: Z-D-Glu-OEt (1.0 equiv)
-
Amine: Primary amine (e.g., Methylamine, Benzylamine) (1.1 equiv)
-
Coupling Reagent: EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) OR HATU (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Methodology
-
Preparation: Dissolve Z-D-Glu-OEt (1 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N₂ or Ar).
-
Activation: Add HOBt (1.2 mmol) and EDC·HCl (1.2 mmol) to the solution. Stir at 0°C for 15 minutes to generate the active ester.
-
Expert Note: If using HATU, add HATU and DIPEA simultaneously at 0°C. HATU is faster but more expensive; EDC/HOBt is sufficient for most primary amines.
-
-
Coupling: Add the primary amine (1.1 mmol) and DIPEA (2.0 mmol). Allow the reaction to warm to room temperature and stir for 4–12 hours.
-
Monitoring: Check reaction progress via TLC (Eluent: EtOAc/Hexane 3:1). The starting material (acid) will be more polar (lower Rf) than the product (amide/ester) in most systems, or use HPLC to monitor the shift in retention time.
-
Workup:
-
Dilute with Ethyl Acetate (50 mL).
-
Wash sequentially with: 1M KHSO₄ (removes unreacted amine/EDC), Saturated NaHCO₃ (removes unreacted acid/HOBt), and Brine.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Validation:
-
¹H NMR: Confirm the presence of the ethyl ester quartet (~4.1 ppm) and the new amide proton signal. The Z-group aromatic protons (7.3 ppm) should remain integrated 5H.
-
Performance Comparison: Z-D-Glu-OEt vs. Alternatives
When selecting a building block for D-glutamine/isoglutamine synthesis, the choice of protecting group and ester position is critical for yield and purity.
| Alternative | Pros | Cons | Verdict |
| Z-D-Glu-OEt | High Regioselectivity. | Requires hydrogenolysis for N-deprotection (incompatible with S-containing peptides). | Best for Solution Phase Synthesis of MDP analogs. |
| Boc-D-Glu-OBzl | Acid-labile N-protection. Benzyl ester removable by H₂/Pd. | Orthogonality issues if side chain also requires acid removal. | Good for solid phase, but Z-D-Glu-OEt is superior for solution phase scale-up. |
| Fmoc-D-Glu-OtBu | Base-labile N-protection. | High cost.[1] OtBu requires TFA to remove. | Preferred for Solid Phase Peptide Synthesis (SPPS) . |
Technical Insight: Racemization Risk
Using Z-D-Glu-OEt minimizes racemization compared to activating the
References
-
Isoglutamine Synthesis & MDP: Improved Synthesis of D-Isoglutamine: Rapid Access to Desmuramyl Analogues of Muramyl Dipeptide. ResearchGate. Link
-
Chemical Identity: Z-D-Glu-OEt Product Specifications and Catalog. Aapptec Peptides.[2] Link
-
Coupling Reagents: Peptide Coupling Reagents Guide: HATU, EDC, and HOBt Mechanisms. Sigma-Aldrich. Link
-
D-Amino Acid Applications: Investigating Neuroprotection: The Role of Cbz-L-Glutamic Acid 1-benzyl Ester (Comparative Context). NBInno. Link
-
General Peptide Synthesis: Reactions of Amines with Carboxylic Acids. YouTube/Leah4Sci (Educational grounding for amine coupling). Link
Sources
Comparative Analysis of Z-D-Glu-OEt: Sourcing, Quality Control, and Validation
Executive Summary: The Hidden Risks in Chiral Building Blocks
In peptide synthesis and peptidomimetic drug design, N-Benzyloxycarbonyl-D-glutamic acid 5-ethyl ester (commonly referred to as Z-D-Glu-OEt or Z-D-Glu-alpha-ethyl ester) is a critical intermediate. Unlike its L-isomer counterpart, the D-isomer is frequently utilized to introduce proteolytic stability or specific conformational constraints into peptide backbones.
However, the sourcing of D-amino acid derivatives carries a distinct risk profile compared to L-isomers. The primary challenge is enantiomeric purity . While L-amino acids are fermented at >99.9% purity, D-amino acids are often produced via chemical resolution or enzymatic inversion, processes prone to trace L-isomer contamination.
This guide provides a comparative analysis framework for Z-D-Glu-OEt from varying supplier tiers, supported by experimental protocols to validate quality before introduction into GMP or GLP workflows.
Market Landscape: Supplier Tier Analysis
We categorize suppliers into three distinct tiers based on typical specification sheets, documentation support, and cost structures.
| Feature | Tier 1: Reference Grade | Tier 2: Catalog/Specialist | Tier 3: Bulk Aggregator |
| Representative Suppliers | Bachem, Merck (Sigma-Aldrich) | Aapptec, Chem-Impex, Combi-Blocks | ChemScene, TargetMol, Local Synthesizers |
| Purity Specification | |||
| Chiral Purity (ee%) | Often unspecified or | ||
| Water Content (KF) | Unspecified | ||
| Primary Risk | Cost / Lead Time | Batch-to-Batch Consistency | Hidden L-isomer / Residual Solvents |
| Best For | GMP Clinical Batches | Discovery / Lead Op | Initial Screening / Scale-up Trials |
Comparative Specifications Table (Representative Data)
The following data represents typical Certificates of Analysis (CoA) values encountered when sourcing Z-D-Glu-OEt (MW: 309.31 g/mol ).
| Metric | Supplier A (Tier 1) | Supplier B (Tier 2) | Supplier C (Tier 3) |
| Appearance | White crystalline powder | White to off-white powder | Off-white / Pale yellow solid |
| Assay (HPLC) | 99.4% | 98.2% | 96.5% |
| Chiral Purity | 99.9% D-isomer | 99.1% D-isomer | 97.5% D-isomer (2.5% L-isomer) |
| Melting Point | 108–110 °C (Sharp) | 106–110 °C | 102–108 °C (Broad) |
| Residual Solvent | < 500 ppm EtOAc | < 2000 ppm EtOAc | Detected (NMR) |
| Price (Normalized) | 100% (Baseline) | 60% | 30% |
Critical Quality Attributes (CQA) & Causality
Why do these differences matter?
-
Enantiomeric Excess (ee%):
-
Causality: If you use Z-D-Glu-OEt with 2% L-isomer in a peptide synthesis, you will generate diastereomeric impurities (e.g., L-L vs D-L peptides). These diastereomers often have identical mass but different retention times and biological activities. Separating them at the final peptide stage is often impossible or prohibitively expensive.
-
Threshold: For therapeutic candidates, starting materials typically require >99.5% ee.
-
-
Chemical Purity (Di-ester vs Mono-ester):
-
Causality: A common impurity is the diethyl ester (Z-Glu(OEt)-OEt) or the gamma-ethyl ester (Z-Glu(OEt)-OH).
-
Impact: The diethyl ester acts as a chain terminator or inert filler. The gamma-ester leads to branching or wrong-site coupling.
-
-
Water Content:
-
Causality: High water content hydrolyzes coupling reagents (e.g., HATU, DIC), leading to incomplete coupling and deletion sequences.
-
Experimental Validation Protocols
As a scientist, you must not rely solely on the supplier's CoA. The following protocols are designed to be self-validating.
Protocol 1: Chiral HPLC Analysis (The Gold Standard)
This protocol separates the Z-D-Glu-OEt from its Z-L-Glu-OEt enantiomer.
-
Column: Daicel Chiralpak AD-H or IG-3 (Amylose-based stationary phases are preferred for Z-amino acids).
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Note: TFA is crucial to suppress ionization of the free carboxylic acid, ensuring sharp peaks.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (targeting the Z-group chromophore).
-
Sample Prep: Dissolve 1 mg/mL in Isopropanol.
Expected Results:
-
D-Isomer (Major): Retention time ~
. -
L-Isomer (Trace): Retention time ~
. -
Validation: Spike the sample with authentic Z-L-Glu-OEt to confirm the impurity peak location.
Protocol 2: Solubility & Dissolution Stress Test
This quick test reveals "hard" impurities (salts, polymers) often missed by HPLC.
-
Weigh 100 mg of Z-D-Glu-OEt.
-
Add 1.0 mL of DCM (Dichloromethane) .
-
Observation: Should dissolve instantly (< 30 sec) to a clear solution. Turbidity implies inorganic salts or free Glutamic Acid.
-
-
Add 1.0 mL of DMF (Dimethylformamide) .
-
Observation: Must be clear.[1] Haze indicates oligomeric impurities.
-
Visualizing the QC Decision Workflow
The following diagram outlines the logical decision tree for accepting a batch of Z-D-Glu-OEt for synthesis.
Figure 1: Quality Control Decision Tree for Z-D-Glu-OEt acceptance.
Conclusion & Recommendations
For critical drug development projects, the cost of the starting material is negligible compared to the cost of a failed synthesis campaign.
-
For GMP/Late-Stage: Solely source from Tier 1 suppliers (Bachem/Merck) or Tier 2 suppliers with validated Chiral CoAs. The risk of L-isomer contamination justifies the premium.
-
For Discovery: Tier 2 suppliers (Aapptec/Chem-Impex) offer the best balance. However, always perform an internal Chiral HPLC check upon receipt.
-
Avoid Tier 3 for any library synthesis where stereochemistry is a variable, unless you have the capacity to recrystallize and re-validate the material in-house.
Final Tip: Always verify if "Z-D-Glu-OEt" refers to the alpha-ethyl ester (standard) or gamma-ethyl ester. The CAS number for the specific isomer must be cross-referenced, as nomenclature varies loosely among Tier 3 suppliers.
References
-
Aapptec. Z-D-Glu-OEt Product Specification and Properties. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Z-Glu-OEt derivatives. Retrieved from
-
Sigma-Aldrich (Merck). Chiral HPLC Analysis of Amino Acid Enantiomers. Retrieved from
-
Phenomenex. Chiral HPLC Separations Guidebook. Retrieved from
-
MDPI. Investigation of Impurities in Peptide Pools (Racemization Risks). Retrieved from
Sources
Safety Operating Guide
Proper Disposal Procedures: Z-D-Glu-OEt
Part 1: Executive Summary & Immediate Action
Z-D-Glu-OEt (N-Benzyloxycarbonyl-D-glutamic acid 5-ethyl ester) is a protected amino acid derivative commonly used in peptide synthesis.[1] While often classified as non-hazardous under GHS criteria, it must be managed as Regulated Chemical Waste to ensure compliance with "Cradle-to-Grave" stewardship and local environmental regulations.
Quick Reference Table
| Parameter | Specification |
| Chemical Name | Z-D-Glu-OEt (N-Cbz-D-Glutamic acid ethyl ester) |
| Physical State | Solid (White crystalline powder) |
| Hazard Class | Non-Hazardous (GHS).[1][2] Irritant (Precautionary). |
| Waste Stream | Solid Organic Chemical Waste (Non-Halogenated) |
| Disposal Method | High-Temperature Incineration (via licensed contractor) |
| Prohibited | ⛔ DO NOT flush down drains.[1] ⛔ DO NOT place in municipal trash.[3] |
Part 2: Chemical Profile & Risk Assessment
To dispose of a chemical safely, one must understand its stability and reactivity. Z-D-Glu-OEt is stable but combustible.
-
Molecular Integrity: The Benzyloxycarbonyl (Z or Cbz) group adds significant hydrophobic character and stability to the glutamic acid backbone. This makes the compound resistant to rapid degradation in the environment, necessitating incineration rather than aqueous treatment.
-
Reactivity: It is generally unreactive under ambient conditions but will decompose releasing nitrogen oxides (
) and carbon oxides ( ) during combustion. -
Toxicological Basis: While low in acute toxicity, amino acid derivatives can act as sensitizers. Inhalation of fine dust is the primary exposure vector during disposal.
Safety Data Summary (SDS)
-
Signal Word: Warning (due to potential mechanical irritation).
-
PPE Requirements: Nitrile gloves, safety glasses with side shields, and a lab coat.[3] Use a dust mask (N95) if handling large open quantities.
Part 3: Waste Segregation Protocol
Effective disposal starts with segregation.[3] Mixing Z-D-Glu-OEt with incompatible waste streams (like oxidizers) can create reactive hazards in the waste drum.
The Segregation Logic
-
Is it Halogenated? No. (Contains C, H, N, O only).
-
Is it Liquid or Solid? Solid.
-
Is it an Oxidizer? No.
Decision Tree Visualization
The following diagram illustrates the logical flow for categorizing Z-D-Glu-OEt waste.
Figure 1: Waste segregation logic flow for Z-D-Glu-OEt. The compound defaults to non-halogenated solid organic waste.
Part 4: Step-by-Step Disposal Procedures
Scenario A: Disposal of Excess Solid Reagent
This protocol applies to expired or excess dry powder.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum (fiber or poly).
-
Labeling:
-
Affix a "Hazardous Waste" or "Chemical Waste" tag (depending on institutional policy for non-RCRA regulated waste).
-
Chemical Name: Write out "Z-D-Glu-OEt" or "Protected Amino Acid". Avoid abbreviations like "Z-Glu" if possible to prevent confusion with oxidizers.
-
Constituents: 100% Z-D-Glu-OEt.
-
Hazard Checkbox: Check "Irritant" or "None" (do not check Ignitable/Corrosive/Reactive).
-
-
Transfer:
-
Sealing: Ensure the lid is screwed on tightly. Do not leave the container open in the fume hood.
Scenario B: Disposal of Reaction Mixtures (Liquid)
If Z-D-Glu-OEt is dissolved in a solvent (e.g., DMF, DCM, Ethyl Acetate):
-
Classify by Solvent: The waste classification is driven by the solvent , not the solute.
-
DCM (Dichloromethane): Halogenated Liquid Waste.
-
DMF/Ethyl Acetate: Non-Halogenated Liquid Waste.
-
-
Volume Reduction: Do not evaporate solvents in the fume hood to precipitate the solid. This violates air quality regulations (EPA). Dispose of the entire solution as liquid waste.
Part 5: Spill Management & Emergency Response
In the event of a spill, Z-D-Glu-OEt poses a low immediate threat, but proper cleanup prevents cross-contamination.
Spill Workflow:
-
Isolate: Mark the area.
-
PPE: Don gloves, goggles, and a lab coat.
-
Contain: If solid, cover with a paper towel to prevent dust dispersion.
-
Cleanup:
-
Dry Spill: Sweep up carefully using a brush and dustpan dedicated to chemical use. Place in the solid waste container.
-
Wet Spill: Absorb with vermiculite or spill pads. Place used absorbents in the solid waste container.
-
-
Decontaminate: Wipe the surface with 70% Ethanol or water and soap.
Part 6: Regulatory Compliance (RCRA & EPA)
Understanding the regulatory grounding ensures your lab passes inspections.
-
RCRA Status: Z-D-Glu-OEt is not a P-listed (acutely toxic) or U-listed (toxic) hazardous waste under 40 CFR § 261.33 [1].[1]
-
Characteristic Waste: It does not meet the definition of Ignitability (D001), Corrosivity (D002), or Reactivity (D003) [2].
-
Generator Knowledge: As a scientist, you apply "Generator Knowledge" to certify that the waste is an organic solid that requires incineration.
-
Institutional Policy: Most research institutions require all chemical substances, regardless of hazard status, to be collected by EHS (Environmental Health & Safety) to prevent environmental release. Never assume "Non-Hazardous" means "Trashable."
Operational Workflow for EHS Handoff
Figure 2: Standard operational workflow for handing off chemical waste to Environmental Health & Safety.
Part 7: References
-
United States Environmental Protection Agency (EPA). Title 40, Code of Federal Regulations (40 CFR) § 261.33 - Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof.Link
-
United States Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions.Link
-
National Institutes of Health (NIH) PubChem. Compound Summary: Z-Glu-OEt (Generic Analog Data).Link[9]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.Link
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. anaspec.com [anaspec.com]
- 3. peptide24.store [peptide24.store]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. carlroth.com [carlroth.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. H-D-Glu(OtBu)-OH | C9H17NO4 | CID 7016383 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Z-D-Glu-OEt
Introduction: The Philosophy of Containment
Safety in the laboratory is not merely about compliance; it is about process integrity . When handling peptide synthesis intermediates like Z-D-Glu-OEt (N-Benzyloxycarbonyl-D-glutamic acid ethyl ester), the primary goal is twofold: protecting the operator from sensitization and protecting the high-purity reagent from environmental contamination (hydrolysis or particulate introduction).
This guide moves beyond generic safety data sheets (SDS). It synthesizes chemical logic with field-proven operational protocols to ensure you maintain the highest standards of experimental rigor.
Part 1: The Hazard Profile (Data-Driven)
While Z-protected amino acids are often classified as low-toxicity, they must be treated as Chemical Irritants and potential sensitizers. The physical form (fine crystalline powder) presents a specific inhalation risk that dictates our PPE strategy.
Table 1: Physicochemical & Hazard Data
| Parameter | Specification / Risk Profile |
| Chemical Name | Z-D-Glu-OEt (N-Cbz-D-glutamic acid ethyl ester) |
| Physical State | White to off-white crystalline powder |
| Primary Route of Entry | Inhalation (Dust), Dermal absorption (Solubilized) |
| GHS Classification | Warning |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Solubility Risks | Soluble in organic solvents (DMF, DCM, MeOH). Note: Solubilization increases dermal permeation risks significantly. |
Part 2: The PPE Matrix (Causality & Selection)
This matrix validates why specific equipment is chosen. A "self-validating system" means you verify the barrier integrity before and during use.
Respiratory Protection
-
Primary Control: Certified Chemical Fume Hood .
-
Causality: The static charge on Z-D-Glu-OEt powder can cause "fly-off" during weighing. A hood with a face velocity of 80–100 fpm captures these particulates.
-
-
Secondary Control (If Hood Unavailable): N95 or P100 Particulate Respirator .
-
Protocol: Fit testing is mandatory. A loose mask provides false security against micron-sized amino acid dust.
-
Dermal Protection (Gloving Strategy)
-
Material: Nitrile (Minimum 5 mil thickness) .
-
Why not Latex? Latex proteins are allergens, and latex offers poor resistance to the organic solvents (DCM, DMF) typically used to dissolve this reagent.
-
-
The "Double-Glove" Protocol:
-
Inner Layer: Brightly colored (e.g., orange/purple) nitrile.
-
Outer Layer: Standard blue/white nitrile.
-
Self-Validation: If the inner color becomes visible or the outer glove ripples (signaling solvent swelling), the barrier is compromised. Change immediately.
-
Ocular Protection
-
Standard: Chemical Splash Goggles (ANSI Z87.1+) .
-
Logic: Safety glasses with side shields are insufficient for fine powders, which can drift around lenses, or splashes during solubilization.
-
Part 3: Operational Protocol (Step-by-Step)
This workflow minimizes exposure and maximizes yield.
Phase A: Preparation & Weighing
-
Static Neutralization: Z-D-Glu-OEt is prone to static cling. Use an ionizing fan or anti-static gun on the weighing boat before dispensing. This prevents powder from "jumping" onto gloves or the balance surface.
-
Spatula Selection: Use a stainless steel micro-spatula. Avoid plastic, which generates static charge.
-
Draft Control: Minimize rapid movements in the fume hood. Turbulence disrupts the laminar flow and can blow the powder out of the weighing vessel.
Phase B: Solubilization (The Critical Risk Point)
Risk: Once dissolved in carriers like Dimethylformamide (DMF) or Dichloromethane (DCM), the Z-D-Glu-OEt can penetrate skin rapidly.
-
Solvent Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the dry powder.
-
Vessel Closure: Cap the vial/flask immediately after addition.
-
Inspection: Check gloves for any droplets. If DCM touches nitrile, it permeates in <2 minutes. Change gloves immediately upon contact.
Phase C: Spill Management
-
Dry Spill: Do not sweep dry. Cover with a wet paper towel (dampened with water) to suppress dust, then wipe up.
-
Wet Spill: Absorb with vermiculite or spill pads compatible with the solvent used.
Part 4: Visualization (Safe Handling Lifecycle)
The following diagram illustrates the logical flow of handling, emphasizing decision nodes for safety.
Figure 1: The Safe Handling Lifecycle for Z-D-Glu-OEt.[1][2] Note the critical feedback loop at the "Glove Integrity Check" during solubilization.
Part 5: Disposal & Deactivation
Proper disposal protects the environment and ensures regulatory compliance.
-
Solid Waste: Excess dry powder should be double-bagged and labeled as "Hazardous Waste: Solid, Organic."
-
Liquid Waste:
-
If dissolved in DMF/DMSO : Dispose in "Non-Halogenated Organic Waste."
-
If dissolved in DCM/Chloroform : Dispose in "Halogenated Organic Waste."
-
Crucial: Do not mix halogenated and non-halogenated streams unless your facility explicitly permits it, as this complicates incineration.
-
-
Container Rinse: Triple rinse the empty reagent bottle with a small amount of solvent. Add rinsate to the liquid waste stream. Deface the label before recycling the glass.
References
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3] United States Department of Labor.[4] Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]
-
PubChem. Compound Summary: N-Carbobenzoxy-L-glutamic acid (Related Structure Safety Data). National Center for Biotechnology Information. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
